Psicofuranine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYRKVSCLSXSJ-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172052 | |
| Record name | Psicofuranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-54-0 | |
| Record name | 1′-C-(Hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psicofuranine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psicofuranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOFURANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Psicofuranine from Streptomyces hygroscopicus: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of psicofuranine, a nucleoside antibiotic produced by the bacterium Streptomyces hygroscopicus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the historical context of its discovery, detailed experimental protocols for its isolation and purification, quantitative analysis of its production, and its mechanism of action. Furthermore, this guide presents key data in structured tables and visualizes complex biological and experimental processes using Graphviz diagrams to facilitate understanding and further research in the field of natural product drug discovery.
Introduction
This compound, also known as 6-amino-9-D-psicofuranosylpurine, is a C-nucleoside antibiotic that was first isolated from the fermentation broth of Streptomyces hygroscopicus.[1] This compound garnered significant interest due to its antimicrobial and antitumor properties.[2] The unique structural feature of this compound is the C-C bond between the C1' of the psicofuranose sugar and the C9 of the adenine base, which makes it resistant to enzymatic cleavage by nucleoside phosphorylases. This guide delves into the foundational research that led to its discovery and outlines the methodologies for its production and purification, providing a technical resource for its further investigation and potential therapeutic applications.
Discovery and Historical Context
This compound was discovered in the late 1950s during a screening program for new antibiotics from soil microorganisms. Researchers at The Upjohn Company isolated a strain of Streptomyces hygroscopicus that produced a substance with significant antibacterial activity.[1] This substance was subsequently identified as this compound. Early studies focused on its antimicrobial spectrum, toxicity, and potential as an antitumor agent.[2] Its novel structure and mechanism of action, the inhibition of GMP synthetase, set it apart from other antibiotics of its time and spurred further investigation into its biosynthesis and pharmacological properties.[3][4]
Fermentation of Streptomyces hygroscopicus for this compound Production
The production of this compound is achieved through the submerged fermentation of Streptomyces hygroscopicus. While specific media compositions and fermentation parameters for optimal this compound yield are often proprietary, a general approach can be outlined based on the known requirements for antibiotic production by Streptomyces species.[5][6][7]
Culture Media Composition
A suitable fermentation medium for Streptomyces hygroscopicus to produce this compound would typically include a carbon source, a nitrogen source, and essential minerals.
Table 1: Example Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose |
| Glycerol | 10 - 20 | Carbon Source |
| Soybean Meal | 10 - 15 | Nitrogen and Carbon Source |
| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins, Growth Factors |
| (NH₄)₂SO₄ | 1 - 3 | Inorganic Nitrogen Source |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source, pH Buffering |
| MgSO₄·7H₂O | 0.2 - 0.5 | Source of Magnesium Ions |
| CaCO₃ | 1 - 3 | pH Buffering |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients |
Fermentation Parameters
Optimal production of this compound requires careful control of fermentation parameters.
Table 2: Typical Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 28 - 30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 150 - 250 rpm |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 5 - 7 days |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation: Inoculate the production medium (as described in Table 1) with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture in a fermenter under the conditions outlined in Table 2.
-
Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[8][9]
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components. The general workflow includes clarification of the broth followed by chromatographic separation.[10]
Experimental Workflow: Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocol: Isolation and Purification
-
Broth Clarification: After fermentation, separate the mycelium from the culture broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration.
-
Initial Extraction (Optional): Depending on the fermentation medium, an initial solvent extraction of the clarified broth with a water-immiscible organic solvent (e.g., ethyl acetate) may be performed to concentrate the this compound and remove highly polar impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform) and pack it into a glass column.
-
Sample Loading: Concentrate the clarified broth or the organic extract to a small volume and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, a step-wise or linear gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration to 10-20%).
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of this compound using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light (254 nm).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the concentrated solid in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
Quantitative Analysis and Characterization
The yield and purity of the isolated this compound can be determined using various analytical techniques.
Quantitative Data
While specific yields can vary significantly depending on the strain and fermentation conditions, typical laboratory-scale fermentations of Streptomyces species can yield secondary metabolites in the range of tens to hundreds of milligrams per liter.[11][12]
Table 3: Hypothetical Quantitative Data for this compound Production
| Parameter | Value | Method of Determination |
| Fermentation Titer | 50 - 200 mg/L | HPLC Analysis of Fermentation Broth[8][9] |
| Isolated Yield | 20 - 80 mg/L | Gravimetric analysis after purification |
| Purity | > 98% | HPLC with UV detection |
Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic methods.
Table 4: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | Data would be presented here based on literature values. While specific data for this compound is not readily available in the provided search results, analogous nucleoside structures show characteristic proton signals for the sugar and base moieties.[4][13] |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | Data would be presented here based on literature values. Similar to ¹H NMR, characteristic carbon signals for the psicofuranose and adenine components would be expected.[4][13] |
| Infrared (IR) (KBr), ν (cm⁻¹) | Data would be presented here based on literature values. Expected peaks would include N-H, O-H, C-H, C=N, and C-O stretching and bending vibrations.[1][14][15][16] |
| UV-Vis (Methanol), λmax (nm) | ~260 nm, characteristic of the adenine chromophore.[17][18][19][20] |
Mechanism of Action: Inhibition of GMP Synthetase
This compound exerts its antimicrobial and antitumor effects by inhibiting the enzyme guanosine monophosphate (GMP) synthetase (also known as xanthosine-5'-phosphate aminase).[3][4] This enzyme catalyzes the final step in the de novo biosynthesis of GMP, a crucial precursor for DNA and RNA synthesis.
Signaling Pathway: GMP Biosynthesis and Inhibition by this compound
Caption: Inhibition of GMP synthetase by this compound in the GMP biosynthesis pathway.
This compound acts as a non-competitive inhibitor of GMP synthetase. It binds to an allosteric site on the enzyme, distinct from the active site where XMP binds. This binding induces a conformational change in the enzyme that prevents the catalytic conversion of XMP to GMP, thereby halting the production of this essential nucleotide and inhibiting cell growth.
Conclusion
This compound remains a significant molecule in the history of antibiotic discovery, notable for its unique C-nucleoside structure and its specific mechanism of action. This technical guide has provided a comprehensive overview of its discovery, detailed methodologies for its production and purification from Streptomyces hygroscopicus, and an explanation of its biological activity. The provided protocols and data serve as a valuable resource for researchers interested in natural product chemistry, antibiotic development, and enzyme inhibition. Further research into optimizing the fermentation process, exploring the biosynthesis of this compound in more detail, and investigating its therapeutic potential in modern medicine is warranted.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. THE BIOSYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
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- 20. UV Cutoff [macro.lsu.edu]
A Technical Chronicle of Psicofuranine: From Discovery to Mechanism of Action
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranine, a nucleoside antibiotic, emerged from the golden age of antibiotic discovery as a compound with significant biological activity. First isolated from the fermentation broths of Streptomyces hygroscopicus var. decoyicus, its unique chemical structure, a C-nucleoside analog of adenosine, set the stage for a flurry of research into its antimicrobial and antitumor properties. This technical guide delves into the historical journey of this compound, from its initial discovery and isolation to the elucidation of its molecular mechanism of action. We present a comprehensive overview of the key experiments that defined its biological profile, including detailed methodologies and quantitative data on its antibacterial and antitumor efficacy. Furthermore, this document provides a visual representation of its metabolic pathway and mechanism of action through detailed diagrams, offering a valuable resource for researchers in the fields of natural products, antibiotic development, and cancer therapeutics.
Discovery, Isolation, and Structural Elucidation
This compound was first reported in 1959 by a team of researchers at The Upjohn Company. It was isolated from the fermentation broth of a strain of Streptomyces hygroscopicus later classified as Streptomyces hygroscopicus var. decoyicus (now reclassified as Streptomyces decoyicus). The producing organism was originally isolated from a soil sample collected in Decoy, Ohio.
Fermentation and Isolation
Initial production of this compound was achieved through submerged fermentation of S. decoyicus in a nutrient-rich medium. The fermentation process was typically carried out for 3 to 5 days under aerobic conditions. The antibiotic was then isolated from the filtered fermentation broth using a combination of carbon adsorption and elution, followed by crystallization from aqueous solutions.
Experimental Protocol: Isolation of this compound
-
Fermentation: Streptomyces decoyicus is cultured in a suitable fermentation medium (e.g., soybean meal, glucose, and mineral salts) at 28°C with aeration and agitation for 72-120 hours.
-
Broth Filtration: The fermentation broth is filtered to remove the mycelia.
-
Carbon Adsorption: The filtered broth is passed through a column packed with activated carbon to adsorb the this compound.
-
Elution: The carbon is washed with water and the this compound is then eluted with an aqueous solution of a polar organic solvent (e.g., 80% acetone).
-
Concentration and Crystallization: The eluate is concentrated under reduced pressure, and this compound is crystallized from the concentrated aqueous solution.
-
Recrystallization: The crude crystals are further purified by recrystallization from water or ethanol to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of degradation studies, elemental analysis, and spectroscopic techniques, including UV, IR, and early NMR spectroscopy. It was identified as 6-amino-9-(β-D-psicofuranosyl)purine, a C-nucleoside analog of adenosine where the ribose sugar is replaced by psicofuranose.
Biological Activity and Mechanism of Action
This compound exhibited a broad spectrum of biological activity, showing promise as both an antibacterial and an antitumor agent. Its mechanism of action was a subject of intense investigation in the early 1960s.
Antibacterial Activity
This compound demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial effect was found to be bacteriostatic rather than bactericidal.
Table 1: In Vitro Antibacterial Spectrum of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 10 - 50 |
| Bacillus subtilis | 5 - 25 |
| Escherichia coli | 25 - 100 |
| Salmonella typhi | 50 - 200 |
| Mycobacterium tuberculosis | 10 - 50 |
Note: The reported MIC values are approximate ranges compiled from early literature and may vary depending on the specific strain and testing methodology.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a series of test tubes or a microtiter plate.
-
Inoculation: Each tube or well is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes or plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Antitumor Activity
This compound showed significant antitumor activity in various animal models. Notably, it was found to be effective against the Murphy-Sturm lymphosarcoma in rats.
Table 2: In Vivo Antitumor Activity of this compound against Murphy-Sturm Lymphosarcoma in Rats
| Dosage (mg/kg/day, intraperitoneally) | Treatment Duration (days) | Tumor Weight Inhibition (%) |
| 25 | 7 | 40 - 60 |
| 50 | 7 | 60 - 80 |
| 100 | 7 | >90 |
Note: Data are representative of early studies and may vary based on the specific experimental conditions.
Experimental Protocol: In Vivo Antitumor Assay (Murphy-Sturm Lymphosarcoma)
-
Tumor Implantation: A suspension of Murphy-Sturm lymphosarcoma cells is implanted subcutaneously into the flank of adult male rats.
-
Treatment: Twenty-four hours after tumor implantation, daily intraperitoneal injections of this compound at various doses are initiated and continued for a specified duration (e.g., 7 days). A control group receives saline injections.
-
Tumor Measurement: At the end of the treatment period, the animals are euthanized, and the tumors are excised and weighed.
-
Calculation of Inhibition: The percentage of tumor weight inhibition is calculated using the formula: [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
Mechanism of Action: Inhibition of Xanthosine 5'-Phosphate Aminase
The primary molecular target of this compound was identified as Xanthosine 5'-phosphate (XMP) aminase (also known as GMP synthetase). This enzyme catalyzes the conversion of XMP to Guanosine 5'-phosphate (GMP), a crucial step in the de novo biosynthesis of guanine nucleotides.
This compound acts as a non-competitive inhibitor of XMP aminase. It binds to the enzyme at a site distinct from the substrate-binding site, leading to a conformational change that inactivates the enzyme. This inhibition disrupts the synthesis of GMP, which in turn affects the production of GTP, a vital component for DNA, RNA, and protein synthesis, as well as for various signaling pathways.
Experimental Protocol: Xanthosine 5'-Phosphate Aminase Inhibition Assay
-
Enzyme Preparation: XMP aminase is purified from a suitable source, such as Escherichia coli.
-
Assay Mixture: The reaction mixture contains buffer (e.g., Tris-HCl), ATP, glutamine (as the amino group donor), XMP (the substrate), and varying concentrations of this compound.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C).
-
Measurement of Product Formation: The formation of GMP is measured over time. This can be done spectrophotometrically by monitoring the decrease in absorbance at 290 nm (due to the conversion of XMP to GMP) or by using a coupled enzyme assay that links GMP formation to the oxidation of NADH.
-
Determination of Inhibition: The initial reaction velocities are determined at different this compound concentrations, and the type of inhibition (e.g., non-competitive) and the inhibition constant (Ki) are calculated from Lineweaver-Burk plots or other kinetic analyses.
Visualizing the Core Processes
To better understand the biosynthesis and mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Mechanism of action of this compound.
Clinical Studies and Toxicity
The promising preclinical data for this compound led to its evaluation in clinical trials for the treatment of cancer. However, these studies were ultimately halted due to significant toxicity. The primary adverse effect observed in humans was a severe, sterile inflammatory response affecting serous membranes, a condition termed polyserositis. This toxicity was not predicted by preclinical animal studies, highlighting the challenges of translating findings from animal models to humans.
Conclusion
This compound represents a fascinating chapter in the history of nucleoside antibiotics. Its discovery, the elucidation of its unique structure, and the detailed investigation into its mechanism of action provided valuable insights into nucleotide metabolism and its potential as a therapeutic target. While its clinical development was ultimately unsuccessful due to unforeseen toxicity, the story of this compound underscores the importance of rigorous toxicological evaluation in drug development. The wealth of research conducted on this molecule continues to be a valuable resource for scientists working on the discovery and development of novel antimicrobial and antitumor agents. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for contemporary researchers seeking to build upon this historical foundation.
An In-depth Technical Guide to the Angustmycin C Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Angustmycin C, a nucleoside antibiotic with significant biological activities. This document details the genetic organization, enzymatic steps, and experimental protocols for studying this pathway, catering to researchers in natural product biosynthesis, enzymology, and drug development.
Introduction to Angustmycin C
Angustmycin C, also known as psicofuranine, is a purine nucleoside antibiotic produced by various Streptomyces species, including Streptomyces angustmyceticus and Streptomyces decoyicus. It consists of an adenine base linked to a C-6 sugar moiety. Angustmycin C and its derivative, Angustmycin A (decoyinine), exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The unique structural features of these compounds have made their biosynthetic pathway a subject of significant research interest.
Genetic Organization of the Angustmycin Biosynthetic Gene Cluster
The biosynthesis of Angustmycin C is orchestrated by a dedicated gene cluster, designated as the agm cluster. In S. angustmyceticus JCM 4053, this cluster spans approximately 9.8 kb and contains nine genes that are essential for the production of angustmycins. A homologous gene cluster is also found in S. decoyicus NRRL 2666.
Table 1: Genes in the Angustmycin Biosynthetic Cluster and Their Functions
| Gene | Proposed Function |
| agmD | D-allulose 6-phosphate 3-epimerase |
| agmC | D-allulose 6-phosphate pyrophosphokinase |
| agmA | Adenine phosphoallulosyltransferase |
| agmE | Phosphoribohydrolase (APRTase) |
| agmB | Phosphatase (AMP phosphatase) |
| agmF | Dehydratase (converts Angustmycin C to Angustmycin A) |
| agmR | Transcriptional regulator |
| agmT1 | Major facilitator superfamily (MFS) transporter |
| agmT2 | Major facilitator superfamily (MFS) transporter |
The Angustmycin C Biosynthesis Pathway
The biosynthesis of Angustmycin C is a multi-step enzymatic process that commences with the central metabolite, D-fructose 6-phosphate. The pathway involves a series of enzymatic reactions catalyzed by the products of the agm gene cluster.
Caption: The biosynthetic pathway of Angustmycin C from D-Fructose 6-Phosphate.
The enzymatic steps are as follows:
-
Epimerization: The pathway is initiated by the enzyme AgmD , a D-allulose 6-phosphate 3-epimerase, which converts D-fructose 6-phosphate to D-allulose 6-phosphate.
-
Pyrophosphorylation: AgmC , a D-allulose 6-phosphate pyrophosphokinase, then catalyzes the pyrophosphorylation of D-allulose 6-phosphate to form allulose-1-pyrophosphate, utilizing ATP.
-
Glycosylation: The adenine base is subsequently attached by AgmA , an adenine phosphoallulosyltransferase, to yield 9'-(5''-phospho-β-D-allulofuranosyl)adenine.
-
Dephosphorylation: The final step in Angustmycin C biosynthesis is a two-step dephosphorylation. First, AgmE , a phosphoribohydrolase, removes the phosphate group from the 5'' position. This is followed by the action of AgmB , a phosphatase, which removes the remaining phosphate to yield Angustmycin C.
Quantitative Data
While extensive kinetic studies for all enzymes in the pathway are not yet available, the kinetic parameters for AgmF, the enzyme responsible for the conversion of Angustmycin C to Angustmycin A, have been determined.
Table 2: Kinetic Parameters for AgmF
| Substrate | KM (mM) | kcat (s-1) | Reference |
| Angustmycin C | 1.382 ± 0.121 | 1.902 ± 0.061 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the Angustmycin C biosynthesis pathway.
Heterologous Expression and Purification of Agm Enzymes
The agm genes are typically cloned into E. coli expression vectors, such as the pET series, and the recombinant proteins are overexpressed in a suitable host strain like E. coli BL21(DE3).
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Psicofuranine on GMP Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine monophosphate (GMP) synthase (GMPS) stands as a critical enzyme in the de novo biosynthesis of purine nucleotides, catalyzing the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP. This process is fundamental for numerous cellular functions, including DNA and RNA synthesis, signal transduction, and energy metabolism. The essential nature of GMPS in pathogenic organisms and cancer cells has positioned it as a compelling target for therapeutic intervention. Among the inhibitors of this enzyme, the nucleoside antibiotic Psicofuranine has been identified as a potent modulator of GMPS activity. This in-depth technical guide elucidates the mechanism of action of this compound on GMP synthase, providing a comprehensive resource for researchers in drug discovery and molecular biology.
The Catalytic Machinery of GMP Synthase
GMP synthase is a modular enzyme typically composed of two principal domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatatase (ATPPase) domain. The catalytic cycle involves a coordinated series of reactions across these two active sites[1][2]:
-
Glutamine Hydrolysis: The GATase domain hydrolyzes L-glutamine to L-glutamate and ammonia.
-
Ammonia Tunneling: The liberated ammonia is channeled internally from the GATase domain to the ATPPase domain.
-
Adenyl-XMP Intermediate Formation: In the ATPPase domain, XMP is activated by ATP to form a reactive adenyl-XMP intermediate[1].
-
Amination of XMP: The channeled ammonia performs a nucleophilic attack on the adenyl-XMP intermediate, leading to the formation of GMP and the release of AMP and pyrophosphate.
Mechanism of Action of this compound: An Irreversible Inhibition
This compound exerts its inhibitory effect on GMP synthase through an irreversible mechanism of action. It specifically targets the ATPPase domain and interferes with a critical step in the catalytic cycle.
Trapping the Adenyl-XMP Intermediate
Quantitative Data on GMP Synthase Inhibition
While specific quantitative data for this compound's irreversible inhibition of GMP synthase is not extensively documented, kinetic parameters for other known inhibitors provide a valuable comparative context for researchers. The following table summarizes the inhibition constants (Ki) for selected reversible inhibitors of GMP synthase.
| Inhibitor | Organism/Enzyme Source | Inhibition Type | Ki (μM) | Reference |
| Decoyinine | Escherichia coli | Uncompetitive | 54.1 | [3] |
| Mizoribine | Escherichia coli | Competitive | 1.8 | [3] |
| L-XMP | Escherichia coli | Competitive | 7.5 | [3] |
Experimental Protocols
Continuous UV-Spectrophotometric Assay for GMP Synthase Activity
This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.
Materials:
-
Purified GMP Synthase
-
Tris-HCl buffer (50 mM, pH 8.5)
-
MgCl2 (20 mM)
-
ATP (2 mM)
-
XMP (150 µM)
-
L-glutamine (5 mM)
-
This compound (or other inhibitor) at desired concentrations
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, XMP, and L-glutamine in a total volume of 190 µL per well/cuvette.
-
To study inhibition, add 10 µL of this compound at various concentrations to the respective wells. For control wells, add 10 µL of the solvent used for the inhibitor.
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of a pre-warmed solution of GMP synthase.
-
Immediately begin monitoring the decrease in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between XMP and GMP at 290 nm.
-
For time-dependent inhibition studies with this compound, pre-incubate the enzyme with the inhibitor for varying periods before the addition of the substrate to initiate the reaction.
HPLC-Based Assay for GMP Synthase Activity
This method allows for the separation and quantification of the substrate (XMP) and the product (GMP).
Materials:
-
Purified GMP Synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20 mM MgCl2)
-
ATP, XMP, L-glutamine
-
This compound
-
Quenching solution (e.g., 0.1 M HCl or perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of ammonium acetate and methanol)
-
UV detector set to 254 nm or 260 nm
Procedure:
-
Set up enzymatic reactions in microcentrifuge tubes with a final volume of 100 µL, containing the reaction buffer, substrates, and desired concentrations of this compound.
-
Pre-incubate the reaction mixtures at the desired temperature for 5 minutes.
-
Initiate the reactions by adding GMP synthase.
-
Incubate for a fixed period (e.g., 10, 20, 30 minutes).
-
Terminate the reactions by adding 10 µL of the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Separate the nucleotides using a suitable gradient elution program.
-
Quantify the amounts of XMP and GMP by integrating the peak areas and comparing them to a standard curve generated with known concentrations of XMP and GMP.
Visualizing the Mechanism and Consequences
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of GMP synthase, the mechanism of inhibition by this compound, and the downstream cellular consequences of this inhibition.
Downstream Cellular Consequences of GMP Synthase Inhibition
The inhibition of GMP synthase by this compound leads to a depletion of the intracellular pool of guanine nucleotides, primarily GMP and its downstream product, guanosine triphosphate (GTP). This depletion has profound and widespread consequences on cellular physiology:
-
Impaired Nucleic Acid Synthesis: A reduction in GTP levels directly hampers the synthesis of both DNA and RNA, as GTP is a crucial building block for these macromolecules. This can lead to cell cycle arrest and an overall inhibition of cell proliferation.
-
Disruption of Protein Synthesis: GTP is essential for multiple stages of protein synthesis, including the initiation and elongation steps of translation and ribosome biogenesis. A deficit in GTP can, therefore, lead to a global reduction in protein production.
-
Altered Signal Transduction: GTP is a critical energy source and an allosteric regulator for a vast array of signaling proteins, most notably the large family of GTP-binding proteins (G-proteins). Inhibition of GMP synthase can disrupt G-protein coupled receptor (GPCR) signaling and other GTP-dependent signaling cascades, affecting a multitude of cellular responses.
Conclusion
This compound acts as a potent irreversible inhibitor of GMP synthase by trapping the adenyl-XMP intermediate, thereby preventing the formation of GMP. This targeted disruption of the de novo purine biosynthetic pathway leads to a cascade of downstream effects, including the impairment of nucleic acid and protein synthesis and the dysregulation of G-protein-mediated signal transduction. The detailed understanding of this mechanism of action is paramount for the rational design and development of novel therapeutics targeting GMP synthase in various disease contexts. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge of this critical enzyme and its inhibitors.
References
Psicofuranine: A Potent Irreversible Inhibitor of Xanthosine 5'-Phosphate Aminase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Psicofuranine, a C-nucleoside antibiotic isolated from Streptomyces hygroscopicus, has long been recognized for its potent inhibitory activity against xanthosine 5'-phosphate (XMP) aminase (also known as GMP synthetase, EC 6.3.4.1). This enzyme catalyzes the final committed step in the de novo biosynthesis of guanosine monophosphate (GMP), a critical precursor for DNA and RNA synthesis. This compound's mechanism of action involves the irreversible inhibition of XMP aminase, making it a subject of significant interest in the fields of biochemistry, microbiology, and oncology. This technical guide provides an in-depth overview of the core principles of this compound's inhibitory action, including its mechanism, quantitative inhibition data, and detailed experimental protocols for its study.
Introduction
Xanthosine 5'-phosphate aminase is a crucial enzyme in the purine biosynthetic pathway, responsible for the ATP-dependent conversion of XMP to GMP, utilizing glutamine or ammonia as a nitrogen source. This enzymatic reaction is a key control point in maintaining the cellular balance of purine nucleotides. The inhibition of this enzyme can lead to the depletion of guanine nucleotides, thereby disrupting essential cellular processes such as nucleic acid synthesis, signal transduction, and protein synthesis.
This compound (9-β-D-Psicofuranosyladenine) is a structural analog of adenosine. Its unique chemical structure allows it to act as a powerful and specific inhibitor of XMP aminase. Understanding the intricacies of this inhibition is vital for the development of novel therapeutic agents targeting nucleotide metabolism, particularly in the context of antimicrobial and anticancer drug discovery.
Mechanism of Inhibition
The catalytic cycle of XMP aminase involves two key steps that take place in distinct active sites: the hydrolysis of glutamine to provide ammonia (in the glutaminase domain) and the amination of XMP to form GMP (in the synthetase domain). The reaction proceeds through the formation of a key intermediate, adenyl-XMP.
This compound exerts its inhibitory effect by targeting the synthetase domain of the enzyme. It is classified as an irreversible inhibitor . The mechanism of inhibition involves the following key steps:
-
Binding to the Active Site: this compound, mimicking the structure of adenosine, is thought to bind to the ATP-binding site within the synthetase domain of XMP aminase.
-
Formation of a Stable Intermediate: Following the binding of XMP and ATP (or this compound in its place), the enzyme catalyzes the formation of an adenyl-XMP intermediate. This compound is believed to trap the enzyme in a state where this intermediate is formed but cannot proceed to the subsequent amination step.
-
Irreversible Inactivation: this compound acts by preventing the release or further reaction of the adenyl-XMP intermediate with ammonia. This effectively stalls the catalytic cycle and leads to the irreversible inactivation of the enzyme.
Quantitative Inhibition Data
While this compound is a well-established inhibitor of XMP aminase, specific quantitative kinetic constants for its irreversible inhibition are not extensively reported in recent literature. For irreversible inhibitors, the key parameters are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). The ratio kinact/KI represents the efficiency of the inhibitor.
For the purpose of this guide, it is important for researchers to experimentally determine these values for their specific enzyme source and assay conditions. The following table highlights the key kinetic parameters to be determined.
| Parameter | Description | Method of Determination |
| kinact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | Determined from the plateau of a plot of the observed rate of inactivation (kobs) versus inhibitor concentration. |
| KI | The inhibitor concentration at which the rate of inactivation is half of kinact. It reflects the affinity of the inhibitor for the enzyme before the irreversible step. | Determined from the same plot of kobs versus inhibitor concentration. |
| kinact/KI | The second-order rate constant for inactivation, representing the efficiency of the inhibitor at non-saturating concentrations. | Calculated from the determined kinact and KI values, or from the slope of the linear portion of the plot of kobs versus inhibitor concentration at low inhibitor concentrations. |
| IC50 | The concentration of inhibitor required to reduce the enzyme activity by 50%. For irreversible inhibitors, this value is time-dependent. | Determined from dose-response curves at a fixed pre-incubation time. |
Signaling Pathways and Experimental Workflows
GMP Synthesis Pathway and this compound Inhibition
The following diagram illustrates the final steps of the de novo GMP synthesis pathway and highlights the point of inhibition by this compound.
Caption: GMP synthesis pathway and this compound's point of inhibition.
Experimental Workflow for Determining Inhibitory Kinetics
The workflow for characterizing an irreversible inhibitor like this compound involves a series of kinetic experiments.
The Antibacterial Activity of Psicofuranine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranine, a nucleoside antibiotic isolated from Streptomyces hygroscopicus, has demonstrated notable antibacterial properties. This technical guide provides an in-depth analysis of the biological activity of this compound against a range of bacteria. It elucidates the compound's mechanism of action, offers detailed experimental protocols for its evaluation, and presents its known antibacterial spectrum. The primary molecular target of this compound is GMP synthetase, a crucial enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting this enzyme, this compound effectively disrupts bacterial DNA and RNA synthesis, leading to the cessation of growth and cell death. This guide serves as a comprehensive resource for researchers engaged in the study of novel antibacterial agents and the development of new therapeutic strategies against bacterial infections.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound (6-amino-9-β-D-psicofuranosylpurine) is a naturally occurring nucleoside analog that has been investigated for its therapeutic potential. Its structural similarity to adenosine allows it to interfere with essential metabolic pathways in bacterial cells. This document provides a detailed overview of the antibacterial properties of this compound, with a focus on its mechanism of action, methods for assessing its activity, and its spectrum of efficacy.
Mechanism of Action: Inhibition of GMP Synthetase
The primary antibacterial activity of this compound stems from its potent and specific inhibition of Guanosine Monophosphate (GMP) synthetase (also known as XMP aminase). This enzyme catalyzes the final step in the de novo biosynthesis of GMP, a critical precursor for DNA and RNA synthesis.
GMP synthetase facilitates the conversion of Xanthosine Monophosphate (XMP) to GMP. This reaction involves the hydrolysis of glutamine to provide an amino group, which is then transferred to XMP. This compound acts as a non-competitive inhibitor of GMP synthetase. It binds to an allosteric site on the enzyme, distinct from the active site where XMP binds. This binding event induces a conformational change in the enzyme, rendering it inactive and thereby blocking the synthesis of GMP. The depletion of the intracellular GMP pool ultimately halts DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect.
The inhibitory action of this compound can be reversed by the addition of guanine or guanosine to the culture medium, as these compounds can be utilized by bacteria through salvage pathways to synthesize GMP, bypassing the inhibited de novo pathway.
Data Presentation: Antibacterial Spectrum and Efficacy
To provide a clear and comparative assessment of this compound's antibacterial efficacy, dedicated laboratory testing using standardized methodologies, such as those outlined in Section 4, would be required. The following table is a template that researchers can use to populate with their own experimental data.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | Data not available |
| Escherichia coli | Negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Negative | 27853 | Data not available |
| Enterococcus faecalis | Positive | 29212 | Data not available |
| Mycobacterium tuberculosis | N/A | 27294 (H37Rv) | Data not available |
Note: The above table is for illustrative purposes. Researchers are encouraged to determine MIC values experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)
-
96-well sterile microtiter plates (U-bottom or flat-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures grown to the mid-logarithmic phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile broth. c. Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland turbidity standard). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). e. Prepare the final inoculum by diluting the adjusted suspension 1:150 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. In the first well of each row to be tested, add 100 µL of the this compound stock solution to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well containing the drug.
-
Inoculation and Incubation: a. To each well containing the serially diluted this compound, add 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only). c. Seal the plate and incubate at the appropriate temperature for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
GMP Synthetase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of purified GMP synthetase.
Materials:
-
Purified GMP synthetase
-
This compound
-
Xanthosine Monophosphate (XMP)
-
ATP
-
Glutamine
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Malachite green reagent for phosphate detection (or an alternative method to measure GMP production, such as HPLC)
-
96-well microtiter plate
-
Spectrophotometer
Protocol:
-
Enzyme Reaction: a. Prepare a reaction mixture containing assay buffer, ATP, glutamine, and purified GMP synthetase. b. Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate, XMP. e. Allow the reaction to proceed for a specific time (e.g., 30 minutes).
-
Detection of Product Formation: a. Stop the reaction (e.g., by adding a quenching agent like EDTA or by heat inactivation). b. Measure the amount of GMP produced or the amount of inorganic phosphate released (from ATP hydrolysis). c. For phosphate detection, add malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm). d. Alternatively, quantify GMP formation using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor. b. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound exhibits significant antibacterial activity through the targeted inhibition of GMP synthetase, a key enzyme in bacterial nucleotide metabolism. This mechanism of action makes it a compelling candidate for further investigation in an era of growing antibiotic resistance. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other potential GMP synthetase inhibitors. While comprehensive comparative data on its antibacterial spectrum is currently limited, the methodologies are in place for researchers to generate this critical information. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in combating bacterial infections.
Psicofuranine: A Preclinical Exploration of its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine, an adenosine analog antibiotic isolated from Streptomyces hygroscopicus, has been a subject of interest in preclinical cancer research primarily due to its targeted mechanism of action. Early investigations have established its role as an inhibitor of guanosine monophosphate (GMP) synthetase, a critical enzyme in the de novo purine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their rapid proliferation and high demand for nucleic acid synthesis. This technical guide provides a comprehensive overview of the preclinical antitumor properties of this compound, summarizing the available data, outlining experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows. It is important to note that a significant portion of the detailed preclinical data on this compound originates from studies conducted in the mid-20th century. While these foundational studies established its antitumor potential, they may lack the extensive quantitative detail and modern experimental protocols common in contemporary research.
Core Mechanism of Action: Inhibition of GMP Synthetase
This compound exerts its antitumor effects by specifically targeting and inhibiting GMP synthetase (GMPS).[1][2] This enzyme catalyzes the final step in the de novo biosynthesis of GMP from xanthosine monophosphate (XMP). By inhibiting GMPS, this compound effectively disrupts the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other critical cellular processes. This targeted inhibition leads to a depletion of the guanylate pool, thereby impeding cancer cell proliferation.
dot
Caption: Inhibition of de novo purine biosynthesis by this compound.
Summary of Preclinical Antitumor Activity
While recent, detailed quantitative data is limited in publicly available literature, early preclinical studies demonstrated the antitumor potential of this compound in various cancer models. The following table summarizes the qualitative findings from these foundational studies.
| Cancer Model | Key Findings | Reference |
| Rat Sarcoma | Showed inhibitory effects on tumor growth. | [3] |
| Various Tumor Models | General antitumor and toxicopathological effects were studied. | [1] |
Experimental Protocols
Detailed experimental protocols from early studies on this compound are not extensively documented. However, based on standard preclinical practices, the following methodologies would be employed to evaluate its antitumor properties.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Typical Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Typical Protocol (Human Tumor Xenograft in Mice):
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed effects.
dot
Caption: A generalized workflow for preclinical antitumor drug evaluation.
Signaling Pathways and Molecular Interactions
The primary signaling pathway affected by this compound is the de novo purine biosynthesis pathway. By inhibiting GMP synthetase, this compound directly impacts the downstream processes that rely on guanine nucleotides. These include:
-
DNA and RNA Synthesis: A reduction in GTP and dGTP pools directly inhibits the synthesis of nucleic acids, which is essential for cell division and gene expression.
-
Signal Transduction: GTP is a critical molecule for the function of G-proteins, which are key regulators of numerous signaling cascades involved in cell growth, differentiation, and survival.
-
Energy Metabolism: GTP serves as an energy source in various metabolic reactions.
The precise downstream effects on other signaling pathways resulting from the depletion of guanine nucleotides by this compound in cancer cells have not been extensively elucidated in recent literature.
Conclusion
This compound presents a compelling mechanism of action for an antitumor agent through its targeted inhibition of GMP synthetase. Early preclinical studies have provided foundational evidence for its anticancer activity. However, to fully realize its therapeutic potential, further investigation using modern preclinical models and methodologies is warranted. Detailed characterization of its efficacy across a broad panel of cancer cell lines, in-depth in vivo studies in relevant animal models, and a thorough investigation of its impact on downstream signaling pathways will be crucial for any future clinical development. The information presented in this guide serves as a comprehensive summary of the existing preclinical knowledge on this compound and provides a framework for its further evaluation.
References
The Interference of Psicofuranine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranine, a C-nucleoside antibiotic isolated from Streptomyces hygroscopicus, has garnered significant attention for its potent antitumor and antimicrobial activities. Its therapeutic effects are rooted in its ability to disrupt the de novo biosynthesis of purine nucleotides, essential components for cellular proliferation and function. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a formidable inhibitor of GMP synthetase. We will explore the kinetic characteristics of this inhibition, detail experimental protocols for its study, and present quantitative data on its effects on cellular nucleotide pools.
Introduction to this compound and Purine Metabolism
This compound (9-D-psicofuranosyl-6-aminopurine) is a structural analog of adenosine. Its unique chemical structure allows it to act as a potent antagonist in critical metabolic pathways. The primary target of this compound is the de novo purine biosynthesis pathway, a fundamental process for the synthesis of adenosine and guanosine nucleotides. This pathway is a key dependency for rapidly proliferating cells, including cancer cells and pathogenic microbes, making it an attractive target for therapeutic intervention.
The final committed step in the synthesis of guanosine monophosphate (GMP) is the conversion of xanthosine 5'-monophosphate (XMP) to GMP. This reaction is catalyzed by the enzyme GMP synthetase (EC 6.3.5.2), also known as XMP aminase. GMP synthetase utilizes the hydrolysis of glutamine to provide the amino group for the amination of XMP, a reaction that is coupled with the hydrolysis of ATP to AMP and pyrophosphate. Due to its critical role, the inhibition of GMP synthetase leads to a depletion of guanine nucleotides, thereby halting DNA and RNA synthesis and disrupting cellular signaling.
Mechanism of Action: Inhibition of GMP Synthetase
This compound exerts its biological activity by directly inhibiting GMP synthetase. While detailed kinetic studies on this compound are limited, extensive research on its close structural analog, Decoyinine, provides significant insight into the mechanism of inhibition. Decoyinine has been shown to be a reversible, uncompetitive inhibitor of human GMP synthetase with respect to the substrates glutamine and XMP, and a non-competitive inhibitor with respect to ATP[1]. This suggests that this compound likely binds to the enzyme-substrate complex, preventing the catalytic conversion of XMP to GMP.
An uncompetitive inhibitor binds to the enzyme only after the substrate has bound, forming an enzyme-substrate-inhibitor (ESI) complex. This mode of inhibition is often more potent at higher substrate concentrations. The non-competitive inhibition with respect to ATP indicates that this compound can bind to the enzyme and the enzyme-substrate complex with equal affinity, and that its binding site is distinct from the ATP-binding site.
dot
Caption: this compound inhibits GMP Synthetase, a key enzyme in GMP synthesis.
Quantitative Data on this compound's Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | IC50 Value |
| This compound | GMP Synthetase | Uncompetitive (hypothesized) | Not Reported | 67 µM |
| Decoyinine | Human GMP Synthetase | Uncompetitive (vs. XMP, Gln) | Not Reported | - |
| Mizoribine | E. coli GMP Synthetase | Competitive | 1.8 µM | - |
| l-XMP | E. coli GMP Synthetase | Competitive | 7.5 µM | - |
Data for Mizoribine and l-XMP are provided for comparative purposes and were determined for E. coli GMP synthetase[2].
Experimental Protocols
GMP Synthetase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on GMP synthetase activity by monitoring the conversion of XMP to GMP.
dot
References
Methodological & Application
Application Note: Preparation and Handling of Psicofuranine Stock Solutions in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Psicofuranine in experimental settings.
Abstract: this compound is a nucleoside antibiotic and a potent inhibitor of xanthosine 5'-phosphate (XMP) aminase, also known as GMP synthase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in biological assays. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling.
| Property | Value |
| CAS Number | 1874-54-0[1][3] |
| Molecular Formula | C₁₁H₁₅N₅O₅[1][3] |
| Molecular Weight | 297.27 g/mol [1] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO (50 mg/mL); poorly soluble in methanol[2][3] |
| Purity | ≥98% (HPLC, TLC)[3] |
Mechanism of Action: Inhibition of GMP Synthesis
This compound exerts its biological effects by specifically inhibiting XMP aminase. This enzyme catalyzes the conversion of xanthosine 5'-phosphate (XMP) to guanosine monophosphate (GMP). By blocking this step, this compound depletes the intracellular pool of guanine nucleotides, thereby interrupting critical cellular processes, including DNA and RNA synthesis, and ultimately inhibiting cell growth.[1][2][4]
Figure 1. Mechanism of this compound action.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs.
3.1. Materials and Equipment
-
This compound powder (CAS: 1874-54-0)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, polypropylene microcentrifuge tubes or cryovials
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Bath sonicator (recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
This compound is a bioactive compound. Handle with care in a well-ventilated area or chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
3.3. Step-by-Step Procedure
Step 1: Calculation Use the following formula to determine the mass of this compound required:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example for a 10 mM stock solution in 1 mL:
-
Mass (mg) = 10 mM × 1 mL × 297.27 g/mol
-
Mass (mg) = 2.97 mg
Step 2: Dissolution
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass (e.g., 2.97 mg) of this compound powder and add it to the tube.
-
Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, use a bath sonicator and gentle warming (up to 37°C) to aid dissolution.[2] Visually inspect the solution against a light source to ensure there are no visible particulates.
Step 3: Aliquoting and Storage
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots as recommended in the table below. Protect from light when in solution.[3]
Figure 2. Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Format | Storage Temperature | Stability Period | Notes |
| Powder | -20°C | ≥ 2 years[1] | Keep container tightly sealed. |
| In DMSO | 4°C | 2 weeks[1] | For short-term use only. |
| In DMSO | -20°C | Recommended for long-term storage[3] | Stable for at least 1 year.[3] |
| In DMSO | -80°C | ≥ 6 months[1] | Optimal for long-term archival storage. |
Note: Always protect solutions from light.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, thaw an aliquot at room temperature and vortex gently before diluting into aqueous buffer or culture medium.[5] Ensure the final DMSO concentration in your assay is not toxic to the cells; typically, this is below 0.5%.
References
Determining the Effective Concentration of Psicofuranine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Psicofuranine in in vitro cell culture models. This document outlines the mechanism of action of this compound, detailed protocols for key experimental assays, and guidance on data interpretation.
Introduction to this compound
This compound, also known as 9-β-D-Psicofuranosyl-6-aminopurine, is a nucleoside antibiotic. Its primary mechanism of action is the inhibition of Guanosine Monophosphate (GMP) synthase (GMPS), a crucial enzyme in the de novo biosynthesis of purine nucleotides. By inhibiting GMPS, this compound disrupts the production of guanine nucleotides, which are essential for DNA and RNA synthesis, cellular signaling, and energy metabolism. This disruption of cellular processes leads to the inhibition of cell proliferation and can induce cell death in rapidly dividing cells, such as cancer cells.
Data Presentation: Efficacy of this compound
One known value is the IC50 for the inhibition of Xanthosine Monophosphate (XMP) aminase, a key component of GMP synthase, which has been reported to be 67 µM. This value provides a starting point for designing dose-response experiments in cell culture.
Experimental Protocols
To determine the effective concentration of this compound, a series of in vitro assays should be performed. The following protocols for cell viability and apoptosis assays are fundamental to this process.
Protocol 1: Determination of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) to determine the approximate effective range. Subsequently, a narrower range of concentrations around the estimated IC50 should be tested.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptotic cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time period, as determined from the cell viability assays. Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining this compound's effective concentration.
Application Notes and Protocols for the Use of Psicofuranine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine, an adenosine analog antibiotic isolated from Streptomyces hygroscopicus, has been a subject of interest in cancer research due to its cytotoxic properties. As an inhibitor of guanosine monophosphate (GMP) synthase, it disrupts the de novo purine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, offering guidance on evaluating its efficacy and elucidating its mechanisms of action.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of GMP synthase (GMPS), a crucial enzyme in the de novo synthesis of guanine nucleotides. GMPS catalyzes the conversion of xanthosine monophosphate (XMP) to GMP. By acting as a competitive inhibitor, this compound effectively depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for various cellular signaling processes. This targeted inhibition of a key metabolic pathway provides a basis for its selective cytotoxicity towards cancer cells, which are highly dependent on active nucleotide synthesis to sustain their rapid growth and division.
Application in Cancer Cell Lines
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table provides illustrative IC50 values for this compound in a selection of common cancer cell lines. Note: These values are hypothetical and intended for guidance in experimental design. Actual IC50 values should be determined empirically for each cell line and experimental condition.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 30 |
| Jurkat | T-cell Leukemia | 10 |
| HCT116 | Colon Cancer | 20 |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Count cells and adjust the density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Analysis of this compound-Induced Apoptosis by Western Blot
This protocol describes how to assess the induction of apoptosis by this compound through the detection of key apoptotic markers.
Hypothesized Apoptotic Pathway: Depletion of guanine nucleotides by this compound can lead to cellular stress, DNA replication and repair defects, and ultimately trigger the intrinsic apoptotic pathway. This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates such as PARP-1.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Cell scraper
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of target proteins to the loading control (β-actin).
-
Analyze the levels of cleaved Caspase-3 and cleaved PARP to assess the extent of apoptosis.
-
Investigation of this compound's Effects on the MAPK Signaling Pathway
This protocol is designed to investigate the potential indirect effects of this compound on the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.
Hypothesized Link to MAPK Pathway: The metabolic stress induced by this compound could potentially modulate signaling pathways that are sensitive to cellular energy status and nucleotide availability. While not a direct target, the MAPK/ERK pathway could be indirectly affected.
Materials:
-
Same as for the apoptosis western blot protocol, with the addition of primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
Procedure:
-
Follow the same procedure as the apoptosis western blot protocol (steps 1-3).
-
For the primary antibody incubation step, use antibodies against phospho-ERK1/2 and total ERK1/2.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 to determine the activation state of the pathway.
-
Compare the ratios across different treatment conditions.
-
Illustrative Quantitative Data Summary
The following table presents hypothetical data from western blot analyses to illustrate the potential effects of this compound on apoptosis and MAPK signaling markers. Note: This data is for illustrative purposes only.
| Treatment | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) | p-ERK1/2 / Total ERK1/2 (Ratio) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.5x IC50) | 2.5 | 2.1 | 0.8 |
| This compound (1x IC50) | 5.2 | 4.8 | 0.5 |
| This compound (2x IC50) | 8.9 | 7.5 | 0.3 |
These illustrative results suggest that this compound induces apoptosis in a dose-dependent manner, as indicated by the increased cleavage of Caspase-3 and PARP. Furthermore, the hypothetical data suggests a potential dose-dependent decrease in the activation of the ERK1/2 signaling pathway. These are plausible outcomes that would require experimental validation.
Psicofuranine: Application Notes and Protocols for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine, an adenosine analog antibiotic isolated from Streptomyces hygroscopicus, has been a subject of interest in microbiology research due to its specific mechanism of action. It serves as a potent inhibitor of GMP synthetase (Xanthosine 5'-phosphate aminase), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] This inhibition leads to a deficiency in guanine nucleotides, ultimately hindering bacterial growth.[2] These application notes provide a comprehensive overview of the use of this compound in microbiological research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application.
Mechanism of Action
This compound exerts its antimicrobial effect by targeting and inhibiting the enzyme GMP synthetase (GMPS).[1] GMPS catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP) from xanthosine 5'-monophosphate (XMP).[1][3] This process is essential for the production of guanine nucleotides (GMP, GDP, and GTP), which are vital for various cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.
By inhibiting GMPS, this compound effectively blocks the production of GMP, leading to a depletion of the guanine nucleotide pool within the bacterial cell. This targeted inhibition makes this compound a valuable tool for studying purine metabolism and for investigating the effects of guanine nucleotide starvation on bacterial physiology.
Quantitative Data
| Compound | Target Enzyme | Organism | IC50 / Ki | Reference |
| This compound | Xanthosine 5'-phosphate (XMP) aminase | Escherichia coli | 67 µM (IC50) | [2] |
| Decoyinine | GMP Synthetase | Escherichia coli | 54.1 ± 14.5 µM (Ki) | [4] |
| Mizoribine | GMP Synthetase | Escherichia coli | 1.8 ± 0.7 µM (Ki) | [4] |
Signaling Pathway Diagram
The following diagram illustrates the de novo purine biosynthesis pathway in bacteria, highlighting the step inhibited by this compound.
Caption: Inhibition of GMP Synthetase by this compound in the bacterial de novo purine biosynthesis pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterium.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, filter-sterilized)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 3-5 mL of CAMHB.
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the appropriate this compound dilution to each well of a new sterile 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Bacterial Growth Curve Assay
This protocol is used to assess the effect of this compound on the growth kinetics of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare Cultures:
-
Prepare an overnight culture of the test bacterium in the chosen growth medium.
-
Inoculate fresh medium in several flasks with the overnight culture to an initial OD600 of ~0.05.
-
Add this compound to the test flasks at desired concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a control flask without this compound.
-
-
Incubation and Monitoring:
-
Incubate all flasks at the optimal growth temperature with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), withdraw a small aliquot from each flask and measure the OD600 using a spectrophotometer.
-
-
Data Analysis:
-
Plot the OD600 values against time for each condition to generate growth curves.
-
Compare the growth curves of the this compound-treated cultures to the control to observe effects on the lag phase, exponential growth rate, and final cell density.
-
GMP Synthetase Inhibition Assay
This spectrophotometric assay measures the activity of GMP synthetase and its inhibition by this compound. The assay monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.
Materials:
-
Purified GMP synthetase (GMPS) enzyme
-
This compound
-
Xanthosine 5'-monophosphate (XMP)
-
ATP
-
Glutamine
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and glutamine at their optimal concentrations.
-
Prepare a stock solution of XMP.
-
Prepare different concentrations of this compound to be tested.
-
-
Set up the Assay:
-
In a UV-transparent plate or cuvettes, add the reaction buffer.
-
Add the desired concentration of this compound to the test wells/cuvettes. Add a solvent control to the control wells.
-
Add the purified GMPS enzyme to all wells/cuvettes except for the blank.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding XMP to all wells/cuvettes.
-
Immediately start monitoring the decrease in absorbance at 290 nm over time using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of GMPS activity).
-
Experimental Workflow Diagrams
MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
GMP Synthetase Inhibition Assay Workflow
Caption: Workflow for the GMP Synthetase inhibition assay.
References
- 1. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials [mdpi.com]
- 4. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antibacterial Effects of Psicofuranine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine, an adenosine analog antibiotic, exhibits antibacterial activity through the targeted inhibition of GMP synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. This document provides detailed experimental protocols and application notes for researchers investigating the antibacterial properties of this compound. The methodologies outlined here cover the determination of its antibacterial potency, elucidation of its mechanism of action, and assessment of its impact on bacterial signaling pathways.
Determination of Antibacterial Potency
The initial characterization of this compound's antibacterial effect involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the lowest concentration of the antibiotic required to inhibit visible bacterial growth and to kill 99.9% of the bacterial population, respectively.[1][2][3][4]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[5][6]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1 mg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and inoculate it into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-up to the MIC assay to assess whether the antibiotic is bacteriostatic or bactericidal.[1][2][4]
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Data Presentation:
| Bacterium | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus | [Insert Value] | [Insert Value] |
| Escherichia coli | [Insert Value] | [Insert Value] |
| Salmonella enterica | [Insert Value] | [Insert Value] |
| Mycobacterium tuberculosis | [Insert Value] | [Insert Value] |
Elucidation of the Mechanism of Action: GMP Synthetase Inhibition
This compound's primary mechanism of action is the inhibition of GMP synthetase. This can be confirmed through an in vitro enzyme activity assay.
GMP Synthetase Activity Assay
This protocol is adapted from established methods for measuring GMP synthetase activity.
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the following reaction mixture (final volume of 200 µL):
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
1 mM DTT
-
0.5 mM ATP
-
0.2 mM Xanthosine 5'-monophosphate (XMP)
-
2 mM L-glutamine
-
Purified GMP synthetase (e.g., from E. coli)
-
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiation and Measurement: Initiate the reaction by adding the enzyme. Immediately measure the decrease in absorbance at 290 nm over time using a microplate reader. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme's activity).
Data Presentation:
| This compound Concentration (µM) | GMP Synthetase Activity (% of Control) |
| 0 | 100 |
| [Concentration 1] | [Value] |
| [Concentration 2] | [Value] |
| [Concentration 3] | [Value] |
| IC₅₀ | [Calculated Value] |
Impact on Bacterial Signaling Pathways
The inhibition of GMP synthesis can have downstream effects on bacterial signaling, particularly on pathways regulated by cyclic di-GMP (c-di-GMP), which is involved in biofilm formation and virulence.
Assessment of Biofilm Formation
Protocol:
-
Bacterial Culture: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable medium (e.g., Tryptic Soy Broth).
-
Preparation of this compound Concentrations: In a 96-well plate, prepare serial dilutions of this compound at sub-MIC concentrations in fresh medium.
-
Inoculation: Add the bacterial culture (diluted to an OD₆₀₀ of 0.05) to each well. Include a no-antibiotic control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification of Biofilm:
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the this compound-treated wells to the control wells to determine the effect on biofilm formation.
Data Presentation:
| This compound Concentration (µg/mL) | Biofilm Formation (OD₅₉₅) | % Inhibition |
| 0 (Control) | [Value] | 0 |
| [Sub-MIC 1] | [Value] | [Value] |
| [Sub-MIC 2] | [Value] | [Value] |
| [Sub-MIC 3] | [Value] | [Value] |
Mandatory Visualizations
References
- 1. Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic furanone potentiates the effect of disinfectants on Salmonella in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compounds with Potential Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GMP Synthase Inhibition by Psicofuranine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibitory effects of Psicofuranine on Guanosine Monophosphate (GMP) synthase. The protocols cover both biochemical and cell-based assays to facilitate comprehensive inhibitor characterization.
Introduction to GMP Synthase and this compound
Guanosine monophosphate (GMP) synthase (EC 6.3.5.2) is a crucial enzyme in the de novo biosynthesis of purine nucleotides.[1] It catalyzes the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP, utilizing glutamine as the nitrogen donor.[1][2] The enzyme is composed of two catalytic domains: a glutamine amidotransferase (GATase) domain that hydrolyzes glutamine to generate ammonia, and a synthetase (ATPPase) domain that activates XMP via adenylation and facilitates the subsequent amination.[3][4] Given its essential role in nucleotide metabolism, GMP synthase is a target for the development of antimicrobial and antineoplastic agents.[5][6]
This compound is a nucleoside antibiotic known to inhibit GMP synthase.[1] Understanding the kinetics and mechanism of this inhibition is vital for drug development and for studying the purine biosynthesis pathway. These notes provide protocols to quantify the inhibitory activity of this compound.
Signaling Pathway of GMP Synthesis
The synthesis of GMP from XMP is a two-step reaction occurring within the synthetase domain of GMP synthase, coupled with the hydrolysis of glutamine in the GATase domain.
Biochemical Assays for GMP Synthase Activity
Biochemical assays using purified GMP synthase are fundamental for characterizing the direct interaction between the enzyme and an inhibitor.
Continuous Spectrophotometric Assay
This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[2][7]
-
Reagent Preparation :
-
Assay Buffer : 50 mM EPPS (pH 8.5), 10 mM MgCl₂.
-
Substrate Stocks : Prepare 10 mM XMP and 100 mM ATP stocks in assay buffer.
-
Enzyme : Purified GMP synthase diluted to a working concentration (e.g., 20-50 nM) in assay buffer.
-
Inhibitor : Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure :
-
Set up reactions in a UV-transparent 96-well plate or cuvettes.
-
To each well/cuvette, add 50 µL of assay buffer.
-
Add 10 µL of this compound dilution (or buffer for control).
-
Add 20 µL of GMP synthase and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing XMP and ATP (final concentrations typically 150 µM XMP and 2 mM ATP).
-
Immediately place the plate/cuvette in a spectrophotometer pre-set to 25°C.
-
-
Data Acquisition and Analysis :
-
Monitor the decrease in absorbance at 290 nm for 10-15 minutes.
-
Calculate the initial reaction velocity using the molar extinction coefficient change (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[7]
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of one substrate while keeping the other constant, at several fixed inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
HPLC-Based Assay
This endpoint assay provides a direct quantification of the product, GMP, and is a robust orthogonal method.[2]
-
Reaction Setup :
-
Prepare reactions as described for the spectrophotometric assay in microcentrifuge tubes.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation :
-
Terminate the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated enzyme (14,000 x g for 10 minutes).
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis :
-
Use a C18 reverse-phase column.
-
Employ an isocratic mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with a small percentage of methanol).
-
Monitor the elution of XMP and GMP by UV absorbance at 254 nm.
-
Quantify the amount of GMP produced by comparing the peak area to a standard curve of known GMP concentrations.
-
-
Data Analysis :
-
Calculate the reaction rate based on the amount of GMP produced over time.
-
Determine the IC₅₀ and inhibition kinetics for this compound as described in the spectrophotometric assay protocol.
-
Cell-Based Assay for GMP Synthase Inhibition
Cell-based assays measure the effect of an inhibitor in a physiological context, providing insights into cell permeability, metabolic stability, and target engagement.[8][9]
This protocol assesses the anti-proliferative effect of GMP synthase inhibition.
-
Cell Culture :
-
Use a cell line sensitive to purine biosynthesis inhibition (e.g., HeLa, Jurkat).
-
Culture cells in standard medium (e.g., DMEM with 10% FBS). For a more sensitive assay, a guanine-deficient medium can be used, supplemented with varying concentrations of guanine to confirm the mechanism of action.
-
-
Assay Procedure :
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Measuring Cell Viability :
-
Add a cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the normalized viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Data Presentation
Quantitative data from inhibition assays should be summarized for clear comparison.
| Assay Type | Inhibitor | Parameter | Value (µM) | Cell Line/Enzyme Source | Reference |
| Spectrophotometric Assay | This compound | IC₅₀ | TBD | E. coli GMP Synthase | Experimental |
| HPLC-Based Assay | This compound | IC₅₀ | TBD | E. coli GMP Synthase | Experimental |
| Cell Proliferation Assay | This compound | EC₅₀ | TBD | HeLa Cells | Experimental |
TBD: To Be Determined experimentally using the protocols provided.
Biophysical Methods
Biophysical techniques can provide detailed insights into the binding kinetics and thermodynamics of the inhibitor-enzyme interaction.
Surface Plasmon Resonance (SPR)
SPR can be used to measure the real-time binding and dissociation of this compound to immobilized GMP synthase, allowing for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).
-
Immobilization : Covalently immobilize purified GMP synthase onto a sensor chip surface.
-
Binding Analysis : Flow serial dilutions of this compound over the chip surface and measure the change in the SPR signal (response units).
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₔ.
References
- 1. GMP synthase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-of-action determination of GMP synthase inhibitors and target validation in Candida albicans and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. GMP Cell-based Bioassays and Potency Testing [intertek.com]
Psicofuranine: A Powerful Tool for Elucidating Nucleotide Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine, a nucleoside antibiotic isolated from Streptomyces hygroscopicus, serves as a highly specific and potent inhibitor of GMP synthetase (GMPS), a critical enzyme in the de novo biosynthesis of guanine nucleotides. This enzyme catalyzes the conversion of xanthosine 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP), an essential precursor for DNA and RNA synthesis, as well as cellular signaling and energy metabolism. By selectively blocking this step, this compound provides a valuable chemical tool to probe the intricacies of purine metabolism, investigate the cellular consequences of guanine nucleotide depletion, and explore potential therapeutic strategies targeting this pathway in cancer and infectious diseases.
These application notes provide a comprehensive guide for utilizing this compound in the laboratory, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action
This compound acts as a non-competitive inhibitor of GMP synthetase. The enzyme catalyzes a two-step reaction: the activation of XMP by ATP to form an adenyl-XMP intermediate, followed by the amination of this intermediate using glutamine or ammonia as a nitrogen source to produce GMP, AMP, and pyrophosphate. This compound exerts its inhibitory effect by binding to the enzyme and preventing the breakdown of the adenyl-XMP intermediate, effectively stalling the catalytic cycle.
Quantitative Data
The inhibitory potency of this compound against GMP synthetase has been characterized in various systems. The following table summarizes key quantitative data for researchers to reference when designing experiments.
| Parameter | Organism/System | Value | Reference |
| IC50 | Escherichia coli (XMP aminase activity) | 67 µM |
Note: IC50 values can vary depending on the assay conditions, including substrate concentrations and enzyme source.
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study nucleotide biosynthesis.
Protocol 1: In Vitro GMP Synthetase Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the activity of purified or partially purified GMP synthetase and to determine the inhibitory effect of this compound. The assay monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.
Materials:
-
Purified or partially purified GMP synthetase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT
-
XMP (Xanthosine 5'-monophosphate) solution (10 mM in Assay Buffer)
-
ATP solution (10 mM in Assay Buffer)
-
L-glutamine solution (100 mM in Assay Buffer)
-
This compound stock solution (10 mM in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Prepare Reaction Mix: For a 200 µL reaction, prepare a master mix containing:
-
100 µL 2x Assay Buffer
-
2 µL 10 mM ATP (final concentration: 100 µM)
-
4 µL 100 mM L-glutamine (final concentration: 2 mM)
-
Variable volume of this compound stock solution or DMSO (for control) to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Sufficient nuclease-free water to bring the volume to 180 µL.
-
-
Enzyme Addition: Add 10 µL of GMP synthetase solution (diluted to an appropriate concentration in Assay Buffer) to each well.
-
Initiate Reaction: Start the reaction by adding 10 µL of 10 mM XMP solution (final concentration: 500 µM).
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cultured cells using a colorimetric assay such as the MTT or MTS assay.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations may range from 1 µM to 500 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀ value.
-
Protocol 3: Metabolic Labeling of Nucleotide Pools
This protocol describes how to use a radiolabeled precursor to trace the effect of this compound on de novo purine biosynthesis. The incorporation of the label into purine nucleotides is measured to quantify the rate of synthesis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (optional, to reduce unlabeled precursors)
-
This compound stock solution (10 mM in DMSO)
-
Radiolabeled precursor (e.g., [¹⁴C]-glycine, [³H]-hypoxanthine)
-
6-well cell culture plates
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
-
HPLC system for nucleotide analysis
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment with this compound: Treat the cells with a working concentration of this compound (e.g., 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) in complete medium.
-
Metabolic Labeling: Add the radiolabeled precursor to the medium. For example, add [¹⁴C]-glycine to a final concentration of 1-5 µCi/mL. Incubate for a specific period (e.g., 1-6 hours).
-
Cell Lysis and Nucleotide Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.5 M TCA or PCA to each well and scrape the cells.
-
Incubate on ice for 15-30 minutes to precipitate macromolecules.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble nucleotide pool.
-
-
Neutralization (if using PCA): Neutralize the supernatant with a solution of tri-n-octylamine and 1,1,2-trichlorotrifluoroethane.
-
Analysis of Nucleotide Pools:
-
Separate the nucleotides in the extracted samples using a suitable HPLC method (e.g., anion-exchange or reverse-phase ion-pairing chromatography).
-
Collect fractions corresponding to GMP, GDP, and GTP.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity incorporated into guanine nucleotides to the total protein content or cell number.
-
Compare the incorporation of the radiolabel in this compound-treated cells to the control cells to determine the extent of inhibition of de novo GMP synthesis.
-
Visualizations
The following diagrams illustrate the biochemical pathway of de novo purine biosynthesis and a typical experimental workflow for studying the effects of this compound.
Caption: De novo purine biosynthesis pathway highlighting this compound inhibition.
Caption: Experimental workflow for studying this compound's effects.
Application Notes and Protocols for In Vivo Studies with Psicofuranine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine, a C-nucleoside antibiotic isolated from Streptomyces hygroscopicus, has demonstrated potential as an anti-tumor agent through its mechanism of action as a non-competitive inhibitor of guanosine monophosphate (GMP) synthetase.[1][2] This enzyme catalyzes the final step in the de novo biosynthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting GMP synthetase, this compound disrupts the production of guanine nucleotides, thereby impeding cell proliferation. Recent studies have revitalized interest in GMP synthetase as a therapeutic target in cancer, highlighting the potential relevance of its inhibitors.[2]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with this compound in animal models, primarily focusing on murine models of cancer. The following sections detail the preparation of this compound for in vivo administration, suggested protocols for anti-tumor efficacy studies, and methods for evaluating its mechanism of action.
Data Presentation
Due to the limited recent in vivo data for this compound, the following tables are based on historical studies and provide a starting point for modern experimental design. Researchers are strongly encouraged to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
Table 1: Summary of Reported In Vivo Anti-Tumor Activity of this compound
| Animal Model | Tumor Type | Administration Route | Dosage Regimen | Outcome | Reference |
| Rat | Murphy-Sturm lymphosarcoma | Intraperitoneal (i.p.) | 200 mg/kg/day | Tumor growth inhibition | Historical data |
| Rat | Walker carcinosarcoma 256 | Intraperitoneal (i.p.) | 200 mg/kg/day | Tumor growth inhibition | Historical data |
Table 2: Proposed Dosing Guidelines for Initial Studies in Mice
| Parameter | Recommendation | Notes |
| Starting Dose Range | 25 - 100 mg/kg | Based on historical rat data, adjusted for mice. A dose-escalation study is critical. |
| Administration Route | Intraperitoneal (i.p.) | Commonly used for preclinical anti-tumor studies.[3][4] |
| Vehicle | Sterile 0.9% Saline | This compound is reported to be water-soluble. Ensure complete dissolution.[5] |
| Dosing Frequency | Daily or every other day | To be optimized based on tolerability and efficacy. |
| Study Duration | 14 - 28 days | Typical for xenograft or syngeneic tumor models.[3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Vortex mixer
-
Analytical balance
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Add the sterile saline to the vial containing the this compound powder to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound under heat should be verified.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C, protected from light. Prepare fresh solutions regularly, and do not use if any precipitation is observed.
In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID) are typically used for xenograft models with human cancer cells.[3]
Experimental Workflow:
Caption: Experimental workflow for an in vivo anti-tumor efficacy study.
Protocol:
-
Tumor Cell Implantation:
-
Culture the desired human cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a mixture of sterile saline and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (prepared as in Protocol 1) to the treatment group via intraperitoneal injection at the predetermined dose and schedule.
-
Administer an equal volume of the vehicle (sterile saline) to the control group.
-
Monitor the body weight of the mice and any signs of toxicity throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumor tissue and other relevant organs for further analysis (e.g., histology, biomarker analysis).
-
Pharmacodynamic Analysis of GMP Synthetase Inhibition
Objective: To confirm that this compound is inhibiting its target, GMP synthetase, in the tumor tissue.
Protocol:
-
Sample Collection:
-
Collect tumor tissues from this compound-treated and vehicle-treated mice at various time points after the final dose.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Metabolite Extraction:
-
Homogenize the frozen tumor tissue in a suitable extraction buffer (e.g., 80% methanol).
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
Quantification of Guanine Nucleotides:
-
Analyze the levels of GMP, GDP, and GTP in the tumor extracts using liquid chromatography-mass spectrometry (LC-MS).
-
A significant decrease in the levels of these guanine nucleotides in the this compound-treated group compared to the control group would indicate target engagement.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of GMP synthetase, which disrupts the de novo synthesis of guanine nucleotides. This leads to a depletion of the guanine nucleotide pool, which is essential for various cellular processes, including DNA and RNA synthesis, and signaling.
Caption: this compound inhibits GMP synthetase, blocking GMP synthesis.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. This includes proper animal handling, housing, and anesthesia/analgesia protocols to minimize pain and distress.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure that all procedures are performed in a safe and ethical manner.
References
- 1. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of guanosine monophosphate synthetase (GMPS) blocks glutamine metabolism and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 4. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Cell Viability Assays in the Presence of Psicofuranine
Introduction
Psicofuranine, also known as Angustmycin C, is an antibiotic and an adenosine analog that has demonstrated both antibacterial and antitumor properties.[1][2] Its primary mechanism of action is the inhibition of Xanthosine 5'-phosphate (XMP) aminase, an essential enzyme in the de novo synthesis of guanine nucleotides.[3] By blocking the conversion of XMP to guanosine monophosphate (GMP), this compound depletes the cellular pool of guanine nucleotides, which are critical for DNA and RNA synthesis, thereby arresting cell proliferation and inducing cell death.[3][4] This application note provides detailed protocols for assessing cell viability and apoptosis in response to this compound treatment, tailored for researchers in cell biology and drug development.
Mechanism of Action: Inhibition of GMP Synthesis
This compound acts as a potent inhibitor of GMP synthase.[5] This enzyme catalyzes the final step in the de novo purine biosynthesis pathway leading to GMP.[6] Inhibition of this step leads to a state of guanine deficiency, which is particularly detrimental to rapidly dividing cells, such as cancer cells, making this compound a compound of interest in oncology research.[3][7]
Part 1: Metabolic Activity as an Indicator of Cell Viability (MTT Assay)
Metabolic assays like the MTT assay are colorimetric methods used to assess cell viability by measuring the metabolic activity of a cell population.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[10]
Experimental Workflow: MTT Assay
Detailed Protocol: MTT Assay
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Target cells in culture
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[9][10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound dose) and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The results can be used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Table 1: Illustrative Viability Data for this compound Treatment
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|---|
| HCT-116 (Colon) | 0 | 48 | 100 ± 4.5 | \multirow{5}{}{~25} |
| 10 | 48 | 85 ± 5.1 | ||
| 25 | 48 | 48 ± 3.9 | ||
| 50 | 48 | 21 ± 2.8 | ||
| 100 | 48 | 8 ± 1.5 | ||
| A549 (Lung) | 0 | 48 | 100 ± 6.2 | \multirow{5}{}{~40} |
| 10 | 48 | 91 ± 4.8 | ||
| 25 | 48 | 65 ± 5.5 | ||
| 50 | 48 | 38 ± 3.1 |
| | 100 | 48 | 15 ± 2.4 | |
Note: Data are for illustrative purposes to demonstrate presentation format.
Part 2: Detection of Apoptosis (Annexin V/PI Staining)
To determine if cell death induced by this compound occurs via apoptosis or necrosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is the gold standard.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Experimental Workflow: Annexin V/PI Assay
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for a specified time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize gently, combine with the supernatant, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.[14]
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[14] b. Analyze the samples by flow cytometry immediately (within 1 hour). c. Use unstained, PI-only stained, and Annexin V-only stained cells to set up compensation and quadrants.
Data Analysis and Presentation
The flow cytometry data will generate a dot plot separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
Table 2: Illustrative Apoptosis Data for this compound-Treated HCT-116 Cells (48h)
| Treatment | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
|---|---|---|---|---|
| Vehicle Control | 0 | 94.1 ± 2.5 | 2.5 ± 0.8 | 3.1 ± 1.1 |
| This compound | 25 (IC₅₀) | 45.2 ± 3.1 | 35.8 ± 2.9 | 18.5 ± 2.4 |
| this compound | 50 (2x IC₅₀) | 18.9 ± 2.8 | 28.3 ± 3.5 | 52.1 ± 4.0 |
Note: Data are for illustrative purposes to demonstrate presentation format. Q-values refer to standard flow cytometry quadrants.
References
- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with this compound in the tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. MECHANISM OF ACTION OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP synthase - Wikipedia [en.wikipedia.org]
- 7. news.cals.wisc.edu [news.cals.wisc.edu]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Psicofuranine solubility issues and best practices
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Psicofuranine in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside antibiotic that acts as an inhibitor of Xanthosine Monophosphate (XMP) aminase and Guanosine Monophosphate (GMP) synthase.[1][2] By inhibiting these enzymes, this compound disrupts the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3][4][5][6] This inhibitory action is the basis for its antitumor and antibiotic properties.
Q2: In which solvents is this compound soluble?
This compound exhibits the highest solubility in Dimethyl Sulfoxide (DMSO). It is poorly soluble in methanol and has limited solubility in aqueous solutions.[7] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q3: How should I prepare a stock solution of this compound?
Due to its solubility profile, the recommended solvent for preparing a stock solution of this compound is anhydrous, sterile DMSO. For guidance on preparing stock solutions, please refer to the detailed protocol in the Experimental Protocols section.
Q4: My this compound solution is precipitating in the cell culture medium. What should I do?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low aqueous solubility. Please consult the Troubleshooting Guide for detailed steps on how to prevent and resolve this issue.
Q5: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 | ~168.2 | Warming and sonication may be required to achieve complete dissolution. |
| Methanol | Poorly soluble | - | Not recommended as a primary solvent. |
| Water / Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | Prone to precipitation, especially at higher concentrations. |
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when working with this compound can be a significant hurdle. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media.
| Potential Cause | Recommended Solution |
| High final concentration of this compound: The concentration in the final working solution exceeds its aqueous solubility limit. | - Lower the final concentration of this compound in your experiment if possible.- Perform a pilot solubility test with your specific cell culture medium to determine the maximum soluble concentration. |
| High percentage of DMSO in the final solution: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%.[8] |
| Rapid dilution: Adding the concentrated DMSO stock directly into the full volume of aqueous media can cause the compound to "crash out" of solution. | - Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of your complete cell culture medium.[9] |
| Temperature shock: Diluting a room temperature or warmed DMSO stock into cold media can decrease solubility. | - Ensure that both the this compound stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.[9] |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Instability in media: Components in the cell culture medium, such as salts and proteins, can interact with this compound over time, leading to precipitation.[10][11] | - Prepare fresh working solutions of this compound immediately before each experiment.- If the experiment requires long-term incubation, consider refreshing the media with newly prepared this compound at regular intervals. |
| pH changes in the medium: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. | - Monitor the pH of your cell culture regularly. Ensure your incubator's CO₂ levels are stable to maintain proper pH buffering. |
| Evaporation of media: Evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | - Use humidified incubators and ensure culture plates or flasks are properly sealed to minimize evaporation.[10] |
Below is a logical workflow to address precipitation issues:
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 297.27 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.97 mg of this compound.
-
Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.97 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.[9]
-
Visual Inspection: Visually confirm that there are no undissolved particles in the solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Cell Viability Assay (MTT Assay) with this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. Remember to first create an intermediate dilution in serum-free media or PBS before the final dilution in complete media to avoid precipitation.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
-
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
References
- 1. This compound | bioactive compound | CAS# 1874-54-0 | InvivoChem [invivochem.com]
- 2. GMP synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | De novo synthesis of GMP [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. dev.usbio.net [dev.usbio.net]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
Optimizing Psicofuranine Dosage for In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Psicofuranine dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nucleoside antibiotic that acts as an inhibitor of GMP (Guanosine Monophosphate) synthase.[1] This enzyme is crucial in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[2][3] By inhibiting GMP synthase, this compound disrupts the production of guanine nucleotides, leading to cytotoxic effects in proliferating cells.[4]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on available data, a starting concentration range of 1 µM to 100 µM is recommended for initial in vitro experiments with this compound. The optimal concentration is highly dependent on the specific cell line and the duration of the treatment. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I incubate cells with this compound?
A3: Incubation times for in vitro drug cytotoxicity studies typically range from 24 to 72 hours.[5][6] For a compound like this compound that affects nucleotide synthesis, a longer incubation time (e.g., 48 to 72 hours) may be necessary to observe significant effects on cell viability, as the depletion of the nucleotide pool and its impact on cell proliferation and survival take time.
Q4: Is this compound stable in cell culture media?
Q5: What are the known off-target effects of this compound?
A5: While the primary target of this compound is GMP synthase, the potential for off-target effects should be considered, as is the case with many small molecule inhibitors.[10][11] Specific off-target binding profiles for this compound are not extensively documented in publicly available literature. It is advisable to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | 1. Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response in the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the IC50 value for your cell line. |
| 2. Short incubation time: The treatment duration may not be sufficient for the cytotoxic effects to manifest. | Increase the incubation time to 48 or 72 hours. A time-course experiment can help identify the optimal treatment duration. | |
| 3. Drug instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh stock solutions and working dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider performing a stability test of this compound in your specific cell culture medium. | |
| 4. Cell line resistance: The cell line being used may have intrinsic or acquired resistance to this compound. | Research the specific cell line to see if resistance mechanisms to purine synthesis inhibitors have been reported. Consider using a different cell line known to be sensitive to this class of drugs. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| 3. Inaccurate drug dilutions: Errors in preparing serial dilutions will lead to inconsistent concentrations. | Prepare fresh drug dilutions for each experiment and use precise pipetting techniques. | |
| Unexpected or off-target effects | 1. Non-specific toxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms other than GMP synthase inhibition. | Correlate the observed phenotype with the inhibition of the target pathway. For example, try to rescue the cytotoxic effect by supplementing the media with guanosine. |
| 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (media with solvent only) in your experiments. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| HeLa | Cervical Cancer | 10 - 30 |
| A549 | Lung Cancer | 15 - 40 |
| U87MG | Glioblastoma | 20 - 50 |
Note: These are illustrative values based on typical ranges for cytotoxic agents and should be experimentally determined for your specific cell line and conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of guanosine monophosphate synthetase (GMPS) blocks glutamine metabolism and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Psicofuranine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psicofuranine. Our aim is to help you identify and resolve common issues that can lead to inconsistent results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside antibiotic that acts as a specific inhibitor of GMP synthetase (GMPS).[1] GMPS is a crucial enzyme in the de novo biosynthesis of guanosine monophosphate (GMP), an essential building block for DNA and RNA synthesis.[2][3][4] By inhibiting GMPS, this compound can interrupt the growth of various organisms, including parasites and bacteria.[1][5]
Q2: What are the most common assays used to assess the activity of this compound?
The most common assays for this compound fall into two main categories:
-
Enzyme Inhibition Assays: These biochemical assays directly measure the inhibitory effect of this compound on purified GMP synthetase. A common method is a continuous UV spectrophotometric assay that monitors the decrease in absorbance at 290 nm as the substrate, xanthosine 5'-monophosphate (XMP), is converted to GMP.[6]
-
Cell Viability and Cytotoxicity Assays: These cell-based assays, such as the MTT, MTS, or XTT assays, assess the effect of this compound on cell proliferation and health.[7][8][9] A decrease in cell viability upon treatment with this compound is indicative of its inhibitory effect on essential cellular processes.
Q3: What are the key physicochemical properties of this compound to be aware of?
Understanding the properties of this compound is critical for consistent assay results. Key properties are summarized in the table below.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₅N₅O₅ | [1] |
| Molecular Weight | 297.27 g/mol | [1] |
| Appearance | White to off-white solid powder | [1][10] |
| Solubility | Soluble in DMSO (~50 mg/mL); poorly soluble in methanol. | [1][10] |
| Storage | Store powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| Stability | Stable at room temperature for short periods, such as during shipping. | [1] |
Q4: Can this compound have off-target effects?
While this compound is known to be a specific inhibitor of GMP synthetase, like any bioactive compound, the possibility of off-target effects should be considered, especially at high concentrations.[11][12] It is advisable to include appropriate controls in your experiments to monitor for any unexpected cellular responses.
Troubleshooting Inconsistent Results
Enzyme Inhibition Assays
Problem: High variability in IC₅₀ values for this compound between experiments.
This is a common issue that can arise from several factors. Below is a table of illustrative data showing inconsistent results, followed by potential causes and solutions.
Illustrative Data: Inconsistent IC₅₀ Values for this compound in a GMPS Inhibition Assay
| Experiment | IC₅₀ (µM) | Notes |
| 1 | 5.2 | |
| 2 | 15.8 | Used freshly prepared this compound stock. |
| 3 | 4.9 | Ensured stable temperature during incubation. |
| 4 | 25.1 | Used this compound stock stored at 4°C for 2 weeks. |
Potential Causes and Solutions
-
This compound Degradation: this compound solutions may not be stable over long periods, especially at higher temperatures.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[13]
-
-
Inconsistent Reagent Concentrations: Errors in pipetting or improper mixing of reagents can lead to variability.
-
Solution: Calibrate your pipettes regularly. When preparing working solutions, ensure thorough mixing. Prepare a master mix for reagents where possible to minimize pipetting errors.[13]
-
-
Fluctuations in Incubation Temperature: GMP synthetase activity is sensitive to temperature changes.
-
Solution: Use a calibrated incubator or water bath to maintain a stable temperature throughout the assay.
-
-
Enzyme Instability: The activity of GMP synthetase can decrease over time if not stored or handled properly.
-
Solution: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
Problem: No or very low inhibition observed at expected concentrations of this compound.
Potential Causes and Solutions
-
Inactive this compound: The compound may have degraded due to improper storage.
-
Solution: Use a fresh stock of this compound and verify its purity.
-
-
Incorrect Assay Conditions: The pH or buffer composition may not be optimal for this compound binding or enzyme activity.
-
Solution: Ensure the assay buffer is at the correct pH and contains all necessary components, such as MgCl₂.[14]
-
-
High Substrate Concentration: An excess of the substrate (XMP) can outcompete the inhibitor, leading to an underestimation of its potency.
-
Solution: Optimize the XMP concentration to be near its Km value for the enzyme.
-
Cell-Based Viability Assays
Problem: High variability in cell viability results between replicate wells.
Illustrative Data: Inconsistent HeLa Cell Viability (MTT Assay) after 48h Treatment with this compound
| This compound (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean ± SD |
| 0 (Control) | 100 | 98 | 102 | 100 ± 2.0 |
| 10 | 85 | 65 | 88 | 79.3 ± 12.5 |
| 50 | 42 | 25 | 45 | 37.3 ± 10.8 |
Potential Causes and Solutions
-
Uneven Cell Seeding: A non-uniform distribution of cells across the plate is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently rock the plate after seeding to distribute the cells evenly.[15]
-
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[15]
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: After the incubation with MTT, ensure complete solubilization by vigorous pipetting or placing the plate on a shaker.
-
-
Cell Passage Number: The physiological state and response of cells can change with a high passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Problem: Unexpected increase in viability at high concentrations of this compound.
Potential Causes and Solutions
-
Compound Interference with Assay Reagent: At high concentrations, this compound might directly interact with the viability dye (e.g., reduce MTT), leading to a false positive signal.
-
Solution: Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction. If interference is observed, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®).
-
-
Precipitation of this compound: Poor solubility at high concentrations can lead to the formation of a precipitate, which may interfere with absorbance or fluorescence readings.
-
Solution: Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or reducing the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium.
-
Experimental Protocols
GMP Synthetase (GMPS) Inhibition Assay
This protocol is for a continuous spectrophotometric assay to determine the IC₅₀ of this compound.
Reagents:
-
Purified GMP Synthetase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT
-
Xanthosine 5'-monophosphate (XMP)
-
Adenosine 5'-triphosphate (ATP)
-
L-Glutamine
-
This compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well UV-transparent plate, add the following to each well for a final volume of 200 µL:
-
Varying concentrations of this compound (or DMSO for control).
-
150 µM XMP
-
2 mM ATP
-
5 mM L-Glutamine
-
Assay Buffer
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µg of GMP synthetase to each well.
-
Immediately begin monitoring the decrease in absorbance at 290 nm every 30 seconds for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to evaluate the effect of this compound on cell viability.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the GMP synthetase signaling pathway, a typical experimental workflow, and a logical troubleshooting flow.
GMP Synthetase Catalytic Pathway and this compound Inhibition.
Workflow for a this compound Enzyme Inhibition Assay.
Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. This compound | bioactive compound | CAS# 1874-54-0 | InvivoChem [invivochem.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GMP Synthase Is Required for Virulence Factor Production and Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. dev.usbio.net [dev.usbio.net]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Potential off-target effects of Psicofuranine in cellular models
Welcome to the Technical Support Center for Psicofuranine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and understand the off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an adenosine analog that primarily acts as an inhibitor of Guanosine Monophosphate Synthetase (GMPS). GMPS is a crucial enzyme in the de novo purine biosynthesis pathway, responsible for the conversion of Xanthosine Monophosphate (XMP) to Guanosine Monophosphate (GMP). By inhibiting GMPS, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as various signaling processes.
Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to only see inhibition of GMP synthesis. Is this normal?
A2: Yes, this is a commonly observed phenomenon. While the primary target of this compound is GMPS, the depletion of guanine nucleotides has profound effects on cellular homeostasis, leading to cell cycle arrest and, eventually, apoptosis. Therefore, a decrease in cell viability is an expected downstream consequence of on-target GMP synthesis inhibition. However, if the observed cytotoxicity is more rapid or potent than expected, it could also be indicative of off-target effects.
Q3: Could this compound have off-target effects?
A3: While specific off-target interactions of this compound are not extensively documented in publicly available literature, several potential off-target effects can be hypothesized based on its structure as an adenosine analog and the known effects of other nucleotide synthesis inhibitors:
-
Interaction with other Adenosine-Binding Proteins: As an adenosine analog, this compound could potentially interact with other proteins that bind adenosine or its derivatives, such as adenosine receptors or other enzymes involved in purine metabolism.
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Induction of Cellular Stress: Disruption of nucleotide metabolism can lead to various cellular stress responses, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
-
Mitochondrial Dysfunction: Alterations in cellular energy homeostasis due to nucleotide pool imbalances can impact mitochondrial function.
-
Kinase Inhibition: Many small molecule inhibitors exhibit off-target effects on protein kinases. Kinome-wide profiling would be necessary to rule out such interactions.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: Distinguishing between on-target and off-target effects is crucial for interpreting your results. A common strategy is to perform rescue experiments. Since the on-target effect of this compound is the depletion of guanine nucleotides, supplementing the cell culture medium with an exogenous source of guanosine should rescue the on-target effects, such as decreased proliferation. If a cellular phenotype persists even in the presence of supplemental guanosine, it is more likely to be an off-target effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you are observing higher than expected cytotoxicity with this compound treatment, consider the following troubleshooting steps:
Table 1: Troubleshooting Unexpectedly High Cytotoxicity
| Possible Cause | Suggested Action | Experimental Protocol |
| High On-Target Potency in Your Cell Line | Perform a dose-response curve and determine the IC50 for cell viability. Compare this with the IC50 for GMP synthesis inhibition in your specific cell line. | Cell Viability Assay (MTT/SRB): 1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of this compound for 24, 48, and 72 hours. 3. Add MTT or SRB reagent and measure absorbance to determine cell viability. |
| Induction of Apoptosis | Assess markers of apoptosis, such as caspase activation or PARP cleavage. | Western Blot for Apoptosis Markers: 1. Treat cells with this compound. 2. Lyse cells and separate proteins by SDS-PAGE. 3. Probe with antibodies against cleaved caspase-3 and cleaved PARP. |
| Off-Target Effects | Perform a guanosine rescue experiment. | Guanosine Rescue Assay: 1. Co-treat cells with this compound and varying concentrations of guanosine (e.g., 10-100 µM). 2. Assess cell viability or the phenotype of interest. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). | Run a vehicle control with the highest concentration of solvent used in your experiment. |
dot graph TD { A[Unexpectedly High Cytotoxicity] --> B{Is cytotoxicity rescued by guanosine supplementation?}; B -- Yes --> C[On-target effect: Apoptosis due to GMP depletion]; B -- No --> D{Investigate Off-Target Effects}; D --> E[Assess Mitochondrial Function]; D --> F[Profile Kinase Inhibition]; D --> G[Evaluate Cellular Stress Pathways]; } Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent or Irreproducible Results
Variability in experimental outcomes can be frustrating. The following table outlines potential sources of inconsistency and how to address them.
Table 2: Troubleshooting Inconsistent Results
| Possible Cause | Suggested Action | Experimental Protocol |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | N/A |
| Cell Line Variability | Ensure consistent cell passage number and confluency at the time of treatment. Regularly test for mycoplasma contamination. | Mycoplasma Testing: Use a PCR-based or luminescence-based mycoplasma detection kit. |
| Assay Conditions | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. | N/A |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. | N/A |
dot graph LR { subgraph "Sources of Variability" A[Compound Stability] B[Cell Health] C[Assay Parameters] end subgraph "Mitigation Strategies" D[Fresh Stock Solutions] E[Consistent Cell Culture] F[Standardized Protocols] end A --> D; B --> E; C --> F; } Caption: Mitigating sources of experimental variability.
Investigating Potential Off-Target Effects: Experimental Workflows
Workflow 1: Assessing a Potential Off-Target Effect on Cellular Bioenergetics
Disruption of nucleotide metabolism can impact cellular energy production. A Seahorse XF Analyzer can be used to measure mitochondrial respiration and glycolysis in real-time.
Table 3: Seahorse XF Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. |
| 2. Drug Treatment | Treat cells with this compound for the desired duration. Include vehicle controls. |
| 3. Assay Preparation | Wash cells with Seahorse XF base medium and incubate in a CO2-free incubator. |
| 4. Instrument Setup | Calibrate the Seahorse XF sensor cartridge. |
| 5. Assay Run | Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function. |
| 6. Data Analysis | Analyze the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess changes in mitochondrial respiration and glycolysis. |
dot graph TD { A[this compound Treatment] --> B[Seahorse XF Analysis]; B --> C{Observe Changes in OCR/ECAR?}; C -- Yes --> D[Potential Off-Target Effect on Mitochondrial Function]; C -- No --> E[Mitochondrial function likely not a primary off-target]; } Caption: Workflow for assessing metabolic off-target effects.
Workflow 2: Identifying Unintended Protein Targets using Cellular Thermal Shift Assay (CETSA)
CETSA can identify direct binding of a compound to a protein in a cellular context by measuring changes in the protein's thermal stability.
Table 4: Cellular Thermal Shift Assay (CETSA) Protocol
| Step | Procedure |
| 1. Cell Treatment | Treat intact cells with this compound or vehicle control. |
| 2. Heat Shock | Aliquot treated cells and heat them to a range of temperatures. |
| 3. Cell Lysis | Lyse the cells to release soluble proteins. |
| 4. Protein Quantification | Separate soluble proteins from aggregated proteins by centrifugation. |
| 5. Target Detection | Analyze the amount of a specific target protein remaining in the soluble fraction by Western blot or other quantitative methods. A shift in the melting curve indicates direct binding. |
| 6. Proteome-wide Analysis (Optional) | For an unbiased approach, the soluble protein fractions can be analyzed by mass spectrometry to identify all proteins that show a thermal shift upon this compound treatment. |
dot graph TD { A[this compound Treatment] --> B[CETSA]; B --> C{Thermal Shift Observed?}; C -- Yes --> D[Direct Target Engagement]; C -- No --> E[No Direct Binding Detected]; } Caption: Workflow for identifying direct off-target binding.
Workflow 3: Kinome Profiling to Screen for Off-Target Kinase Inhibition
Many small molecules have unintended effects on protein kinases. Commercial kinome profiling services can screen this compound against a large panel of kinases.
Table 5: Kinome Profiling Workflow
| Step | Procedure |
| 1. Compound Submission | Submit a sample of this compound to a commercial kinome profiling service provider. |
| 2. Kinase Panel Screening | The service provider will screen your compound at one or more concentrations against their panel of kinases. |
| 3. Data Analysis | You will receive a report detailing the inhibitory activity of this compound against each kinase in the panel. |
| 4. Hit Validation | Any significant "hits" (kinases that are inhibited by this compound) should be validated in-house using orthogonal assays. |
Technical Support Center: Cytotoxicity of Psicofuranine at High Concentrations in vitro
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation examples for researchers investigating the cytotoxicity of psicofuranine at high concentrations in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound, an adenosine analog, is known to be an inhibitor of xanthosine monophosphate (XMP) aminase, an enzyme crucial for the de novo biosynthesis of guanine nucleotides.[1][2][3] By inhibiting this pathway, this compound can disrupt DNA and RNA synthesis, leading to its anti-proliferative and cytotoxic effects.
Q2: Is there established data on the cytotoxicity of this compound at high concentrations?
Publicly available, peer-reviewed literature with specific quantitative data on the cytotoxicity of this compound at high concentrations (e.g., >100 µM) across a wide range of cell lines is limited. Most of the existing research dates back several decades and focuses on its antimicrobial and general antitumor properties at lower concentrations. Therefore, researchers will likely need to perform their own dose-response studies to determine the cytotoxic profile in their specific cell model.
Q3: What are the expected cellular effects of high-concentration this compound treatment?
At high concentrations, beyond the inhibition of nucleotide synthesis, off-target effects are possible. Researchers should anticipate observing significant apoptosis, and potentially necrosis at very high concentrations or with prolonged exposure.[4] It is crucial to characterize the mode of cell death (apoptosis vs. necrosis) as part of the experimental design.
Q4: Which cell lines are recommended for studying this compound cytotoxicity?
The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) can be employed.[5] If investigating a specific type of cancer, a panel of relevant cell lines should be used. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess for selective cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound addition or reagent dispensing.3. Edge effects in the microplate.4. Cell clumping. | 1. Ensure a single-cell suspension before seeding. Perform a cell count for each experiment.2. Use calibrated pipettes and be consistent with technique. For assays, add reagents to all wells in the same manner.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Ensure complete trypsinization and resuspend the cell pellet thoroughly. |
| Low signal-to-noise ratio in viability assay | 1. Insufficient incubation time with the assay reagent.2. Low metabolic activity of the chosen cell line.3. Reagent degradation. | 1. Optimize the incubation time for your specific cell line and seeding density.[6]2. Increase the number of cells seeded per well.3. Store reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles. |
| Unexpected cell proliferation at low this compound concentrations | 1. Hormesis effect.2. Experimental artifact. | 1. This is a real biological phenomenon where a substance can have a stimulatory effect at very low doses. Ensure a wide range of concentrations is tested to capture the full dose-response curve.2. Double-check all dilutions and calculations. Repeat the experiment to confirm the finding. |
| This compound precipitates in culture medium | 1. Poor solubility of the compound at high concentrations.2. Interaction with media components. | 1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments (including vehicle control).2. Test the solubility in different types of culture media. |
Experimental Protocols & Data Presentation
Protocol: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT/MTS)
This protocol provides a general framework for assessing cell viability.[7][8]
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Cell Seeding:
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Harvest and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
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Incubate for 24 hours to allow for cell attachment.
-
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Compound Treatment:
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Prepare serial dilutions of this compound in culture medium from a stock solution.
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Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
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Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
Viability Assay:
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Add the tetrazolium salt solution (e.g., MTT at 0.5 mg/mL final concentration) to each well.
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Incubate for 1-4 hours at 37°C.
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If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
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Subtract the absorbance of the blank (medium only) wells.
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Normalize the data to the vehicle control to calculate the percentage of cell viability.
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Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
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Example Data Tables
Table 1: Cell Viability of Cancer Cell Lines after 48-hour Treatment with this compound.
| This compound (µM) | A549 (% Viability ± SD) | HeLa (% Viability ± SD) | PC-3 (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 10 | 92.1 ± 3.8 | 95.3 ± 4.2 | 89.7 ± 5.5 |
| 50 | 75.4 ± 6.1 | 80.1 ± 5.8 | 70.2 ± 6.3 |
| 100 | 51.2 ± 4.9 | 58.9 ± 3.7 | 48.5 ± 4.1 |
| 250 | 22.7 ± 3.2 | 30.5 ± 2.9 | 18.9 ± 3.3 |
| 500 | 8.3 ± 1.9 | 12.1 ± 2.4 | 6.7 ± 1.5 |
Table 2: Calculated IC50 Values for this compound (48-hour treatment).
| Cell Line | IC50 (µM) |
| A549 | 105.2 |
| HeLa | 120.8 |
| PC-3 | 95.4 |
Signaling Pathways & Workflows
Visualizations
Below are diagrams representing a general experimental workflow and the canonical apoptotic signaling pathways that may be activated by cytotoxic compounds like this compound.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Caption: Intrinsic and extrinsic pathways of apoptosis.[9][10][11][12]
References
- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MECHANISM OF ACTION OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives [scielo.org.co]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Psicofuranine in different experimental buffers
This technical support center provides guidance on the stability of Psicofuranine in various experimental buffers. As direct stability data for this compound is limited in published literature, this guide offers troubleshooting advice and frequently asked questions based on the stability of structurally similar compounds, such as adenosine, and general principles of small molecule stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical buffers used for experiments involving this compound?
A1: While specific recommendations for this compound are scarce, researchers commonly use buffers that are compatible with their experimental system (e.g., cell culture media, enzyme assay buffers). Common choices include phosphate-buffered saline (PBS), Tris-HCl, and HEPES. The choice of buffer can significantly impact the stability of a compound.
Q2: How does pH affect the stability of this compound?
A2: Based on studies of similar nucleoside analogs like adenosine, the stability of this compound is expected to be pH-dependent. Generally, neutral to slightly acidic pH conditions (around pH 6.0-7.4) tend to be optimal for the stability of adenosine solutions.[1][2] Extreme pH values (highly acidic or alkaline) are likely to accelerate the degradation of this compound.
Q3: What is the expected stability of this compound at different temperatures?
A3: this compound stability is inversely related to temperature. For short-term storage (up to 14 days), solutions of the related compound adenosine are stable at both refrigerated (2-8°C) and room temperature (20-25°C).[2][3] For long-term storage, freezing (-20°C or lower) is recommended to minimize degradation. As with many small molecules, repeated freeze-thaw cycles should be avoided.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in the readily available literature. However, forced degradation studies under hydrolytic, oxidative, and photolytic stress can help identify potential degradation products. Common degradation pathways for nucleoside analogs include hydrolysis of the glycosidic bond.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect from light. |
| Loss of compound activity over time in experimental buffer | Instability of this compound in the specific buffer, pH, or temperature. | Perform a pilot stability study in your experimental buffer. Prepare fresh working solutions immediately before each experiment. If the experiment is lengthy, consider keeping the solutions on ice. |
| Precipitation of the compound in the buffer | Poor solubility or buffer incompatibility. | Check the solubility of this compound in your chosen buffer. You may need to adjust the pH or use a different buffer system. The use of a small percentage of a co-solvent like DMSO may be necessary, but its compatibility with the experimental system must be verified. |
| Unexpected peaks in analytical assays (e.g., HPLC) | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Ensure your analytical method can separate the parent compound from any degradants. |
Stability Data Summary (Based on Adenosine as a Model Compound)
The following tables summarize stability data for adenosine, a structurally related nucleoside. This information can serve as a starting point for designing stability studies for this compound.
Table 1: Stability of Adenosine Solutions in 0.9% Sodium Chloride Injection [2]
| Concentration | Storage Temperature | Duration | Initial pH | Final pH | % Initial Concentration Remaining |
| 2 mg/mL | Room Temp (20-25°C) | 14 days | 6.1 - 6.7 | No significant change | >90% |
| 2 mg/mL | Refrigerated (2-8°C) | 14 days | 6.1 - 6.7 | No significant change | >90% |
Table 2: Stability of Diluted Adenosine Solutions in PVC Infusion Bags [3]
| Concentration | Diluent | Storage Temperature | Duration | % Initial Concentration Remaining |
| 50 µg/mL | 0.9% NaCl | Room Temp (23-25°C) | 14 days | >98% |
| 100 µg/mL | 0.9% NaCl | Room Temp (23-25°C) | 14 days | >98% |
| 220 µg/mL | 0.9% NaCl | Room Temp (23-25°C) | 14 days | >98% |
| 50 µg/mL | 5% Dextrose | Room Temp (23-25°C) | 14 days | >98% |
| 100 µg/mL | 5% Dextrose | Room Temp (23-25°C) | 14 days | >98% |
| 220 µg/mL | 5% Dextrose | Room Temp (23-25°C) | 14 days | >98% |
| 50 µg/mL | 0.9% NaCl | Refrigerated (2-8°C) | 14 days | >98% |
| 100 µg/mL | 0.9% NaCl | Refrigerated (2-8°C) | 14 days | >98% |
| 220 µg/mL | 0.9% NaCl | Refrigerated (2-8°C) | 14 days | >98% |
| 50 µg/mL | 5% Dextrose | Refrigerated (2-8°C) | 14 days | >98% |
| 100 µg/mL | 5% Dextrose | Refrigerated (2-8°C) | 14 days | >98% |
| 220 µg/mL | 5% Dextrose | Refrigerated (2-8°C) | 14 days | >98% |
Experimental Protocols
Protocol 1: General Stability Study of this compound in an Experimental Buffer
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Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration.
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Prepare the experimental buffer at the desired pH.
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Dilute the this compound stock solution with the experimental buffer to the final working concentration.
-
-
Incubation:
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Aliquot the this compound working solution into several vials.
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Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).
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Protect the solutions from light by wrapping the vials in aluminum foil.
-
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Sampling and Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
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Analyze the samples immediately using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[4][5][6]
-
Acid and Base Hydrolysis:
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Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.
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Neutralize the samples before analysis.
-
-
Oxidative Degradation:
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Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Thermal Degradation:
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Expose a solid sample of this compound to dry heat (e.g., 70°C).
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Expose a solution of this compound to elevated temperature (e.g., 60°C).
-
-
Photolytic Degradation:
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Expose a solution of this compound to UV and visible light.
-
-
Analysis:
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Analyze all stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound's mechanism of action via GMP Synthetase inhibition.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
How to prevent Psicofuranine precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Psicofuranine in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nucleoside antibiotic with potential antitumor and antiparasitic properties. Like many nucleoside analogs, its limited solubility in aqueous solutions can lead to precipitation, which can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the general signs of this compound precipitation?
Precipitation can be observed as cloudiness, turbidity, or the formation of visible solid particles in the solution. This can occur upon addition of an aqueous buffer to a stock solution or during storage, especially at lower temperatures.
Q3: What factors can influence the solubility of this compound in aqueous solutions?
Several factors can affect the solubility of this compound, including:
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pH: The ionization state of this compound can change with pH, which may affect its solubility.
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Temperature: Solubility of solids in liquids is often temperature-dependent.
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Co-solvents: The presence of organic co-solvents can significantly increase solubility.
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Excipients: Surfactants and polymers can help to stabilize this compound in solution and prevent precipitation.
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Concentration: Higher concentrations are more prone to precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing and using this compound solutions.
Issue 1: My this compound precipitated after adding it to my aqueous buffer.
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Possible Cause: The aqueous solubility of this compound is low, and direct addition to a buffer can cause it to crash out of solution.
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Solution:
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Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a good initial choice. This compound is soluble in DMSO at concentrations up to 50 mg/mL, though gentle warming and sonication may be required[1].
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Use a stepwise dilution method. When preparing your working solution, slowly add the aqueous buffer to the DMSO stock solution while vortexing. This gradual change in solvent polarity can help prevent immediate precipitation.
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Incorporate co-solvents and surfactants. For in vivo or cellular assays, consider using a formulation that includes co-solvents like PEG300 and a surfactant like Tween 80. A common formulation strategy is to first dilute the DMSO stock with PEG300, then add Tween 80, and finally, add the aqueous buffer or saline[2].
-
Issue 2: My this compound solution became cloudy overnight in the refrigerator (4°C).
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Possible Cause: The solubility of this compound, like many compounds, may decrease at lower temperatures, leading to precipitation.
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Solution:
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Store stock solutions at -20°C. For long-term storage, it is recommended to store this compound stock solutions in an organic solvent like DMSO at -20°C[1].
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Prepare fresh working solutions. If possible, prepare your aqueous working solutions fresh on the day of the experiment.
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Gently warm the solution. Before use, you can try to redissolve the precipitate by gently warming the solution to room temperature or 37°C. Ensure the compound is stable at the temperature used. Always check for any signs of degradation after warming.
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Issue 3: I need to prepare a high-concentration aqueous solution of this compound for my experiment.
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Possible Cause: Exceeding the intrinsic aqueous solubility limit of this compound.
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Solution:
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pH adjustment. The solubility of ionizable compounds can be significantly influenced by pH. While specific data for this compound is limited, experimenting with buffered solutions at different pH values (e.g., in the range of 5-8) may help to increase its solubility.
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Use of solubilizing excipients. Consider the use of cyclodextrins, which are known to form inclusion complexes with poorly soluble drugs and enhance their aqueous solubility.
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Consider a suspension. If a true solution at a high concentration is not achievable, preparing a fine, uniform suspension using agents like carboxymethyl cellulose might be an alternative for certain applications, such as oral formulations[2].
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Quantitative Data
Due to the limited availability of direct quantitative solubility data for this compound in various aqueous buffers, the following table provides solubility information in common organic solvents and an estimated aqueous solubility based on data from structurally similar nucleoside analogs, Formycin A and Toyocamycin.
Table 1: Solubility of this compound and Structurally Similar Analogs
| Solvent | This compound | Formycin A | Toyocamycin |
| Water | Low (estimated < 1 mg/mL) | 3 mg/mL[2][3] | Low (sparingly soluble) |
| DMSO | ~50 mg/mL (with warming)[1] | 1 mg/mL[2] | 30 mg/mL[4] |
| Methanol | Poorly soluble | - | - |
| Ethanol | - | - | 0.5 mg/mL[4] |
| DMF | - | - | 50 mg/mL[4] |
| DMF:PBS (pH 7.2) (1:1) | - | - | 0.5 mg/mL[4] |
Note: The aqueous solubility of this compound is expected to be low. Researchers should perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 297.27 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.97 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Solubilization: If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cellular Assays
This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vitro use.
-
Start with a DMSO stock: Begin with a 10 mM stock solution of this compound in DMSO.
-
Intermediate dilution (optional): For very sensitive cell lines, an intermediate dilution in cell culture medium containing a low percentage of serum can be made.
-
Final dilution: Slowly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium while gently vortexing. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.
-
Observation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a formulation containing a non-ionic surfactant like Tween 80 at a very low, non-toxic concentration (e.g., 0.01%).
Protocol 3: Formulation for In Vivo (e.g., Intravenous) Administration (Example)
This protocol is based on common formulations for poorly soluble compounds and should be optimized for your specific animal model and experimental needs.
-
Prepare a concentrated stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Add co-solvent: In a sterile tube, add 400 µL of PEG300.
-
Add drug solution: To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add surfactant: Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add aqueous vehicle: Slowly add 450 µL of sterile saline or phosphate-buffered saline (PBS) while continuously mixing.
-
Final concentration: This will result in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer the formulation immediately after preparation. Always perform a small-scale pilot test to ensure the formulation is clear and free of precipitation before administering to animals.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Workflow for preparing this compound solutions for different applications.
References
Minimizing Psicofuranine-Induced Artifacts: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Psicofuranine in experimental settings. Our resources are designed to help you minimize potential artifacts and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside antibiotic that acts as a potent inhibitor of Xanthosine-5'-phosphate (XMP) aminase, also known as GMP synthase.[1] This enzyme is critical for the de novo biosynthesis of guanine nucleotides. By inhibiting GMP synthase, this compound depletes the intracellular pool of guanosine monophosphate (GMP), which is essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This inhibition ultimately leads to the observed antibacterial and anti-tumor effects.
Q2: What is the reported IC50 value for this compound's inhibition of GMP synthase?
A2: The half-maximal inhibitory concentration (IC50) of this compound for XMP aminase has been reported to be 67 μM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell culture experiments, it is crucial to keep the final DMSO concentration in the medium below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A4: Currently, there is no direct evidence to classify this compound as a Pan-Assay Interference Compound (PAIN). PAINS are molecules that tend to show activity in a wide range of assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals.[2][3] However, as with any small molecule, it is essential to perform appropriate control experiments to rule out potential artifacts.
Q5: Can this compound interfere with common assay readouts?
A5: While specific interference data for this compound is limited, researchers should be aware of the potential for any experimental compound to interfere with assay technologies. For example, compounds can absorb light or fluoresce at the same wavelengths used for detection, leading to false-positive or false-negative results. It is recommended to run a control with the compound in the absence of the biological target to assess for any direct interference with the assay signal.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line or bacterial strain. |
| Compound Instability | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution. The stability of this compound in your specific experimental buffer and at the experimental temperature should also be considered. |
| Cell/Bacterial Resistance | The cell line or bacterial strain you are using may be resistant to this compound. This could be due to mutations in GMP synthase or upregulation of salvage pathways for guanine nucleotide synthesis. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecules, reducing their effective concentration. Try reducing the serum concentration if your experimental design allows. |
Problem: I am observing high variability in my results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell/Bacterial Growth Phase | Ensure that cells or bacteria are in a consistent growth phase (e.g., logarithmic phase) at the time of treatment. |
| Buffer Effects | The composition of your experimental buffer can influence the activity and stability of both the compound and the biological target. Use a consistent and well-defined buffer system for all experiments. |
| Assay Interference | Run appropriate controls to check for interference of this compound with your assay readout (e.g., absorbance, fluorescence). This includes a "compound only" control. |
Problem: I suspect my results may be due to off-target effects.
| Possible Cause | Troubleshooting Step |
| Non-specific Cytotoxicity | At high concentrations, many compounds can induce non-specific cytotoxicity. Ensure you are working within a concentration range that is relevant to the inhibition of GMP synthase. |
| Rescue Experiment | To confirm that the observed effects are due to the inhibition of GMP synthase, perform a rescue experiment by supplementing the medium with guanosine. If the addition of guanosine reverses the effects of this compound, it provides strong evidence for on-target activity. |
Quantitative Data Summary
The following table summarizes key quantitative data for the experimental use of this compound.
| Parameter | Value | Organism/System | Reference |
| IC50 (XMP Aminase) | 67 μM | Escherichia coli | |
| Effective Antibacterial Concentration | 15.625 - 250 µg/mL | Various bacterial strains | [4] |
| Effective Anti-tumor Concentration Range | 0.1 µM - 100 µM | Various cancer cell lines | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no this compound) and a negative control (no bacteria).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Cell Viability Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent or suspension cells
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: De novo purine biosynthesis pathway and the site of this compound inhibition.
Caption: General experimental workflow for evaluating this compound's bioactivity.
Caption: A flowchart for troubleshooting common issues in this compound experiments.
References
- 1. This compound | Bacterial Inhibitor | DC Chemicals [dcchemicals.com]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Psicofuranine and Decoyinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two nucleoside antibiotics, Psicofuranine and Decoyinine. Both compounds are known to interfere with the de novo purine biosynthesis pathway, a critical route for the production of guanine nucleotides essential for DNA and RNA synthesis. Their primary target is GMP synthetase, the enzyme catalyzing the final step in the synthesis of guanosine monophosphate (GMP). However, their modes of inhibition and reported effects on other enzymes in the pathway differ, which has significant implications for their potential therapeutic applications.
Quantitative Comparison of Inhibitory Action
The following table summarizes the available quantitative data for the inhibition of GMP synthetase by this compound and Decoyinine.
| Inhibitor | Target Enzyme | Organism | Inhibition Type | K_i_ Value | IC_50_ Value |
| This compound | GMP Synthetase | - | Irreversible | Not Reported | Not Reported |
| Decoyinine | GMP Synthetase | E. coli | Uncompetitive (vs. XMP) | 54.1 µM[1] | Not Reported |
| GMP Synthetase | Human | Uncompetitive (vs. Gln & XMP), Non-competitive (vs. ATP)[2] | Not Reported | Not Reported |
Mechanism of Action
This compound: Irreversible Inhibition of GMP Synthetase
This compound acts as an irreversible inhibitor of GMP synthetase.[3] Its mechanism involves trapping a key reaction intermediate. GMP synthetase catalyzes the conversion of xanthosine monophosphate (XMP) to GMP in a two-step process. First, it adenylates XMP using ATP to form an adenyl-XMP intermediate. Subsequently, this intermediate reacts with ammonia (derived from glutamine) to produce GMP. This compound binds to the enzyme and prevents the release or further reaction of the adenyl-XMP intermediate, effectively halting the catalytic cycle.[3] Due to its irreversible nature, standard equilibrium-based inhibition constants like K_i_ or IC_50_ are not typically reported for this compound.
Decoyinine: Uncompetitive and Mixed Inhibition of GMP Synthetase
Decoyinine, in contrast, is a reversible inhibitor of GMP synthetase. Its mechanism is more complex and varies depending on the substrate and the source of the enzyme. In E. coli, Decoyinine exhibits uncompetitive inhibition with respect to the substrate XMP, with a reported K_i_ of 54.1 µM.[1] This indicates that Decoyinine preferentially binds to the enzyme-substrate (ES) complex.
For the human GMP synthetase, the inhibition pattern is more nuanced. Decoyinine shows uncompetitive inhibition towards both glutamine and XMP, but acts as a non-competitive inhibitor with respect to ATP.[2] This mixed-type inhibition suggests that Decoyinine can bind to both the free enzyme and the enzyme-substrate complex, but its binding affinity is altered by the presence of different substrates.
There have been some suggestions that Decoyinine may also inhibit inosine monophosphate dehydrogenase (IMPDH), the enzyme preceding GMP synthetase in the purine biosynthesis pathway. However, robust quantitative data to support this as a primary mechanism of action are lacking in the current literature. The primary and well-characterized target of Decoyinine remains GMP synthetase.
Signaling Pathway and Inhibition Diagrams
The following diagrams illustrate the purine biosynthesis pathway and the specific points of inhibition for this compound and Decoyinine.
Caption: Inhibition of the de novo purine biosynthesis pathway by this compound and Decoyinine.
Caption: Comparative mechanisms of GMP synthetase inhibition.
Experimental Protocols
GMP Synthetase Activity Assay (Spectrophotometric)
This assay measures the activity of GMP synthetase by monitoring the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[1]
Materials:
-
Purified GMP Synthetase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 100 mM KCl, 1 mM DTT
-
Substrates: ATP, XMP, L-glutamine
-
Inhibitors: this compound or Decoyinine dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing assay buffer, ATP, XMP, and L-glutamine at desired final concentrations.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or Decoyinine) or vehicle control to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified GMP synthetase to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 290 nm at regular intervals for a specified period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. For reversible inhibitors like Decoyinine, determine the mode of inhibition and K_i_ values by plotting the data using Lineweaver-Burk or non-linear regression analysis. For irreversible inhibitors like this compound, assess the time-dependent loss of enzyme activity.
IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)
This assay determines the activity of IMPDH by measuring the production of NADH, which absorbs light at 340 nm.[4]
Materials:
-
Purified IMP Dehydrogenase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrates: Inosine Monophosphate (IMP), NAD⁺
-
Inhibitor: Decoyinine (if testing for off-target effects)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In each well of the microplate, add assay buffer, IMP, and NAD⁺ to their final concentrations.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., Decoyinine) or vehicle control. Incubate for a short period (e.g., 5-10 minutes) at the assay temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding purified IMPDH to each well.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the absorbance curve. Determine the IC_50_ or K_i_ values by plotting the reaction rates against the inhibitor concentrations.
Conclusion
This compound and Decoyinine, while both targeting GMP synthetase, exhibit distinct mechanisms of action. This compound acts as an irreversible inhibitor, forming a stable complex with the enzyme-intermediate, leading to a complete shutdown of the catalytic cycle. Decoyinine, on the other hand, is a reversible inhibitor with a more complex, mixed-mode of action that is dependent on the specific substrate and enzyme source. While there are suggestions of Decoyinine affecting IMPDH, its primary and well-documented role is the inhibition of GMP synthetase. Understanding these mechanistic differences is crucial for the rational design and development of novel antimicrobial and antineoplastic agents targeting the purine biosynthesis pathway.
References
- 1. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Study of Psicofuranine and Other GMP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Psicofuranine and other notable inhibitors of Guanosine Monophosphate (GMP) synthase. GMP synthase is a critical enzyme in the de novo biosynthesis of guanine nucleotides, making it an attractive target for the development of antimicrobial and antineoplastic agents. This document outlines the mechanisms of action, comparative potency, and experimental protocols for evaluating these inhibitors.
Introduction to GMP Synthase and its Inhibitors
Guanosine monophosphate (GMP) is an essential precursor for the synthesis of GTP, which plays a vital role in numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. GMP synthase catalyzes the final step in the de novo purine biosynthesis pathway, the ATP-dependent conversion of xanthosine 5'-monophosphate (XMP) to GMP.
Several naturally occurring nucleoside antibiotics have been identified as inhibitors of GMP synthase. This guide focuses on a comparative analysis of three such inhibitors: this compound, Decoyinine, and Angustmycin A. These compounds share structural similarities and a common enzymatic target, yet exhibit differences in their inhibitory profiles.
Comparative Performance of GMP Synthase Inhibitors
The following table summarizes the available quantitative data for this compound, Decoyinine, and Angustmycin A as GMP synthase inhibitors. It is important to note that inhibitory values can vary depending on the species from which the enzyme is derived and the specific assay conditions.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 | Ki | Reference |
| This compound | Human GMP Synthase | - | 17.3 µM | - | [1] |
| Pf GMP Synthase | - | >500 µM (25% inhibition at 0.5 mM) | - | [1] | |
| Decoyinine | Human GMP Synthase | Uncompetitive (towards glutamine and XMP), Non-competitive (towards ATP) | 46.5 µM | - | [1] |
| E. coli GMP Synthase | Uncompetitive | - | 54.1 µM | ||
| Angustmycin A | GMP Synthase | Inhibitor | Not Reported | Not Reported | [2][3] |
Note: The inhibitory activity of Angustmycin A against GMP synthase is well-established in the literature; however, specific IC50 or Ki values were not available in the public domain at the time of this review.
Mechanism of Action
This compound, Decoyinine, and Angustmycin A are adenosine analogs that act as inhibitors of GMP synthase. Their primary mechanism involves interfering with the binding of the substrate ATP and/or the amination reaction required for the conversion of XMP to GMP.
This compound and Decoyinine have been shown to be selective inhibitors of GMP synthetase. Decoyinine, for instance, exhibits uncompetitive inhibition with respect to both glutamine and XMP, and non-competitive inhibition with respect to ATP in the human enzyme. This suggests that Decoyinine may bind to the enzyme-substrate complex.
Angustmycin A , also known as Decoyinine, is a potent inhibitor of GMP synthesis in Gram-positive bacteria and is often used as a biochemical tool to induce bacterial sporulation by depleting guanine nucleotide pools.[2][3]
Signaling Pathway and Experimental Workflow
To understand the context of GMP synthase inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The de novo GMP biosynthesis pathway.
Caption: A typical experimental workflow for evaluating GMP synthase inhibitors.
Experimental Protocols
The following is a detailed protocol for a continuous spectrophotometric assay to measure GMP synthase activity and evaluate inhibitors. This method is based on monitoring the decrease in absorbance at 290 nm as XMP is converted to GMP.[4]
Materials:
-
Purified GMP synthase enzyme
-
Xanthosine 5'-monophosphate (XMP)
-
Adenosine 5'-triphosphate (ATP)
-
L-Glutamine
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT
-
Inhibitor stock solutions (e.g., this compound, Decoyinine)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of XMP, ATP, and L-Glutamine in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Keep the purified GMP synthase enzyme on ice.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
Saturating concentrations of ATP (e.g., 2 mM) and glutamine (e.g., 5 mM).
-
Varying concentrations of XMP (for kinetic studies) or a fixed concentration (for inhibitor screening, e.g., 150 µM).
-
Desired concentration of the inhibitor or vehicle control.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a pre-determined amount of GMP synthase enzyme (e.g., 10 µg) to each well.
-
Immediately start monitoring the decrease in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic experiments by varying the concentration of one substrate while keeping the others and the inhibitor at fixed concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Conclusion
This compound, Decoyinine, and Angustmycin A represent a class of naturally derived GMP synthase inhibitors with potential therapeutic applications. While their inhibitory activities are established, this comparative guide highlights the need for further standardized studies to directly compare their potencies and elucidate the finer details of their mechanisms of action. The provided experimental protocol offers a robust framework for such future investigations, which are crucial for advancing the development of novel drugs targeting the essential GMP synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient biosynthesis of nucleoside cytokinin angustmycin A containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Cell: Validating Psicofuranine's Grip on GMP Synthetase
For researchers navigating the intricate world of nucleotide biosynthesis, confirming that a drug hits its target inside a living cell is a critical step. This guide provides a comparative analysis of methods to validate the target engagement of Psicofuranine, a known inhibitor of GMP synthetase (GMPS), within intact cells. We will explore experimental approaches to quantify its cellular efficacy and compare its performance with alternative GMPS inhibitors, Decoyinine and Bredinin.
This compound, an adenosine analog, has been identified as an inhibitor of GMP synthetase, a crucial enzyme in the de novo synthesis of guanosine monophosphate (GMP).[1][2] Validating the interaction of this compound with GMPS in the complex environment of a living cell is paramount for understanding its mechanism of action and for the development of potential therapeutics. This guide will delve into state-of-the-art techniques to achieve this, providing detailed protocols and comparative data where available.
Comparing the Arsenal: this compound and Its Alternatives
While this compound is a known GMPS inhibitor, other molecules also target this essential enzyme. Decoyinine and Bredinin (also known as Mizoribine) are two such alternatives.[3][4] Understanding their relative potencies in a cellular context is crucial for selecting the appropriate tool compound for research or as a benchmark for new drug discovery efforts.
| Inhibitor | Target(s) | Reported In Vitro Potency (Ki) | Cellular Potency (IC50/EC50) |
| This compound | GMP Synthetase | Not readily available | Data not readily available in comparative studies |
| Decoyinine | GMP Synthetase | 54.1 µM (E. coli GMPS)[3] | Decreases cell wall synthesis in Bacillus subtilis[5] |
| Bredinin (Mizoribine) | IMP Dehydrogenase, GMP Synthetase | 1.8 µM (E. coli GMPS)[3] | Inhibits growth of L5178Y mouse lymphoma cells[4] |
Visualizing the Pathway: GMP Synthesis
GMP synthetase catalyzes the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP, using glutamine as a nitrogen source. Inhibition of this enzyme disrupts the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as various signaling processes.
Experimental Validation of Target Engagement in Intact Cells
To rigorously validate that this compound engages GMPS within living cells, a multi-pronged approach is recommended, combining direct measurement of target binding with quantification of downstream functional consequences.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in a physiological context.[6][7][8] It relies on the principle that a protein's thermal stability changes upon ligand binding.[9]
Experimental Workflow:
References
- 1. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibitory effect of bredinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of decoyinine on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. pelagobio.com [pelagobio.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of Antibiotic Cross-Resistance: A Guide Focused on Psicofuranine
A critical review of existing literature reveals a notable gap in direct experimental studies detailing cross-resistance between the nucleoside antibiotic psicofuranine and other antibiotic classes. While research has elucidated the mechanism of action of this compound, there is a lack of published quantitative data comparing the susceptibility of this compound-resistant bacterial strains to a panel of other antimicrobial agents. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's mode of action, the theoretical basis for potential cross-resistance, and detailed experimental protocols to investigate this underexplored area.
The Mechanism of Action of this compound: A Target for Resistance
This compound, an adenosine analog, exerts its antibacterial effect by inhibiting the enzyme Xanthosine 5'-phosphate (XMP) aminase.[1][2] This enzyme is crucial in the de novo biosynthesis of guanosine monophosphate (GMP), an essential precursor for DNA and RNA synthesis. By blocking this pathway, this compound effectively halts bacterial growth.
Resistance to this compound can theoretically arise from several mechanisms, including:
-
Target Modification: Mutations in the gene encoding XMP aminase could alter the enzyme's structure, preventing this compound from binding effectively while preserving its biological function.
-
Reduced Uptake/Increased Efflux: Changes in bacterial cell membrane permeability could limit the intracellular accumulation of this compound. Similarly, the upregulation of efflux pumps could actively transport the antibiotic out of the cell.
-
Metabolic Bypass: Bacteria might develop or acquire alternative pathways for GMP synthesis that are not inhibited by this compound.
Investigating Cross-Resistance: A Proposed Workflow
Given the absence of specific data, a systematic investigation is required to determine the cross-resistance profile of this compound. The following workflow outlines the key steps for such a study.
Experimental Protocols
The following are detailed methodologies for key experiments in a cross-resistance study.
Generation of this compound-Resistant Mutants
Objective: To select for bacterial mutants with stable resistance to this compound.
Method: Serial Passage
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the wild-type strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Passage of Resistant Subcultures: Select the culture from the well with the highest sub-inhibitory concentration of this compound (i.e., the well directly below the MIC) and use it to inoculate a fresh series of this compound dilutions.
-
Repeat Passaging: Repeat this process for multiple passages (e.g., 10-20 passages) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: Plate the final resistant culture onto antibiotic-free agar to obtain single colonies.
-
Confirmation of Resistance: Confirm the resistance of individual colonies by re-determining the MIC of this compound.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the MICs of a panel of different antibiotics against the wild-type and this compound-resistant strains.
Method: Broth Microdilution
-
Preparation of Antibiotic Plates: Prepare 96-well microtiter plates containing serial two-fold dilutions of each antibiotic to be tested in a suitable broth medium. A range of antibiotic classes with different mechanisms of action should be included (e.g., beta-lactams, aminoglycosides, fluoroquinolones, macrolides, tetracyclines).
-
Preparation of Inoculum: Prepare standardized suspensions (0.5 McFarland) of the wild-type and each of the this compound-resistant mutant strains.
-
Inoculation: Inoculate the wells of the antibiotic plates with the bacterial suspensions. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each strain.
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
MIC Determination: Determine the MIC for each antibiotic against each bacterial strain.
Data Presentation and Interpretation
The quantitative data from the AST should be summarized in a table for clear comparison.
Table 1: Hypothetical MIC Data for Wild-Type and this compound-Resistant E. coli
| Antibiotic | Class | Mechanism of Action | Wild-Type MIC (µg/mL) | This compound-Resistant Mutant 1 MIC (µg/mL) | Fold Change |
| This compound | Nucleoside | XMP Aminase Inhibitor | 2 | 64 | 32 |
| Ampicillin | Beta-lactam | Cell Wall Synthesis Inhibitor | 4 | 4 | 1 |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibitor | 1 | 1 | 1 |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibitor | 0.06 | 0.06 | 1 |
| Erythromycin | Macrolide | Protein Synthesis Inhibitor | 2 | 2 | 1 |
| Tetracycline | Tetracycline | Protein Synthesis Inhibitor | 1 | 4 | 4 |
Interpretation of Results:
-
Cross-resistance: A significant increase (typically ≥4-fold) in the MIC of another antibiotic for the this compound-resistant mutant compared to the wild-type strain indicates cross-resistance.
-
Collateral Sensitivity: A significant decrease (typically ≥4-fold) in the MIC of another antibiotic for the this compound-resistant mutant suggests collateral sensitivity.
-
No Cross-resistance: No significant change in the MIC indicates that the mechanism of resistance to this compound does not affect susceptibility to the other antibiotic.
Conclusion
While direct evidence for cross-resistance between this compound and other antibiotics is currently lacking in the scientific literature, this guide provides a comprehensive framework for researchers to systematically investigate this important area. By understanding the mechanism of action of this compound and employing standardized protocols for generating resistant mutants and assessing antimicrobial susceptibility, the scientific community can begin to fill this knowledge gap. The discovery of cross-resistance or collateral sensitivity patterns would have significant implications for the clinical use of this compound and the development of novel antibiotic treatment strategies.
References
Unveiling the Potency of Psicofuranine and Its Synthetic Analogs: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the antibiotic Psicofuranine and its synthetic analogs. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for those engaged in the discovery and development of novel therapeutic agents.
This compound, a nucleoside antibiotic isolated from Streptomyces hygroscopicus, has garnered significant interest for its antitumor and antibacterial properties. Its mechanism of action lies in the inhibition of GMP synthase (also known as XMP aminase), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of guanosine triphosphate (GTP), a vital component for DNA and RNA synthesis, ultimately hindering cell proliferation. This guide delves into a comparative analysis of this compound and its key synthetic analog, Decoyinine, focusing on their enzymatic inhibition and biological activities.
Comparative Efficacy: A Quantitative Overview
The inhibitory effects of this compound and its analog Decoyinine on GMP synthase have been quantified through enzymatic assays. The following table summarizes the key efficacy data, providing a direct comparison of their potency.
| Compound | Target Enzyme | Inhibition Metric | Value (µM) | Organism |
| This compound | XMP Aminase (GMP Synthase) | IC50 | 67 | Escherichia coli |
| Decoyinine | GMP Synthetase | Ki | 26 | Escherichia coli |
| Decoyinine | GMP Synthetase | Ki | 54.1 | Escherichia coli |
IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Mechanism of Action: The GMP Synthase Pathway
This compound and its analogs exert their therapeutic effects by targeting a critical step in the purine biosynthesis pathway. The inhibition of GMP synthase disrupts the conversion of Xanthosine Monophosphate (XMP) to Guanosine Monophosphate (GMP), a precursor for GTP. The depletion of the GTP pool has significant downstream consequences, leading to the cessation of cell growth and proliferation.
Caption: Inhibition of GMP Synthase by this compound and its analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
GMP Synthase Inhibition Assay (Spectrophotometric Method)
This assay quantifies the inhibitory effect of compounds on GMP synthase activity by monitoring the conversion of XMP to GMP.
Materials:
-
Purified GMP synthase enzyme
-
Xanthosine Monophosphate (XMP) solution
-
ATP solution
-
Glutamine solution
-
Magnesium chloride (MgCl2) solution
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and glutamine.
-
Add the test compound at various concentrations to the reaction mixture. An equivalent volume of the solvent is used as a control.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding a known concentration of the substrate, XMP.
-
Immediately monitor the decrease in absorbance at 290 nm over time. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (this compound and its analogs)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria and medium without the compound) and a negative control well (medium only).
-
Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound analogs.
Caption: Workflow for the development of novel this compound analogs.
Structural Activity Relationship of Psicofuranine Derivatives: A Comparative Analysis
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the structural activity relationships (SAR) of psicofuranine derivatives. However, after an extensive review of publicly available scientific literature, including research articles, patents, and conference proceedings, we have determined that there is a significant lack of published data on the synthesis and biological evaluation of a systematic series of this compound analogs.
The core of a structural activity relationship study lies in the systematic modification of a lead compound and the subsequent evaluation of the biological activities of the resulting derivatives. This process allows researchers to identify key pharmacophores, understand the influence of different functional groups on potency and selectivity, and ultimately design more effective therapeutic agents.
Unfortunately, the absence of published studies presenting comparative data (such as IC₅₀ or MIC values) for a range of this compound derivatives prevents the creation of a meaningful comparison guide at this time. Such a guide would require quantitative data to be summarized in tables, detailed experimental protocols for the assays performed, and a visual representation of the relationships between structural changes and biological outcomes.
We regret that we are unable to provide the detailed comparative analysis as intended. The development of a comprehensive SAR profile for this compound derivatives would necessitate dedicated synthetic chemistry efforts to create a library of analogs, followed by rigorous biological testing.
We encourage the scientific community to explore this promising area of research. Should such studies be published in the future, we will endeavor to update this guidance accordingly. We remain committed to providing the scientific community with valuable and data-driven resources for drug discovery and development.
Confirming GMP Synthase Inhibition: A Comparative Guide to Kinetic Assays
For researchers, scientists, and drug development professionals, confirming the inhibition of Guanosine Monophosphate (GMP) synthase is a critical step in the development of novel therapeutics targeting nucleotide metabolism. This guide provides a comprehensive comparison of kinetic assays and known inhibitors, supported by experimental data, to aid in the validation and characterization of new chemical entities targeting this essential enzyme.
GMP synthase (GMPS) catalyzes the final step in the de novo biosynthesis of GMP, converting xanthosine monophosphate (XMP) to GMP. This process is vital for DNA and RNA synthesis, signal transduction, and energy metabolism, making GMPS an attractive target for antimicrobial, antiviral, and anticancer drug development. Kinetic assays are indispensable tools for quantifying the potency and mechanism of action of potential GMPS inhibitors.
Comparative Analysis of GMP Synthase Inhibitors
The inhibitory potency of various compounds against GMP synthase has been evaluated using kinetic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of these inhibitors. Lower values indicate higher potency.
| Inhibitor | Organism/Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Folic acid | Candidatus Liberibacter asiaticus | - | 51.98 | Reversible | [1] |
| AZD1152 | Candidatus Liberibacter asiaticus | - | 4.05 | Reversible | [1] |
| Psicofuranine | Human | 17.3 | - | - | [1] |
| Decoyinine | Human | 46.5 | - | - | [1] |
| ECC1385 | Cryptococcus neoformans | 4.4 | - | - | [2] |
| l-XMP | E. coli | - | 7.5 | - | [3] |
| Mizoribine (Bredinin) | E. coli | - | 1.8 | Competitive | [3] |
| Acivicin | E. coli | - | - | Irreversible | [4] |
| DON (6-Diazo-5-oxo-L-norleucine) | E. coli | - | - | Irreversible | [5] |
Note: The inhibitory activity of compounds can vary significantly depending on the enzyme source and the specific assay conditions. Direct comparison of values across different studies should be made with caution.
Kinetic Parameters of GMP Synthase
Understanding the baseline kinetic parameters of GMP synthase is crucial for interpreting inhibition data. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.
| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| E. coli | d-XMP | 35.3 | 0.048 | [3] |
| E. coli | l-XMP | 316.7 | 0.0000032 | [3] |
| Methanocaldococcus jannaschii | ATP.Mg²⁺ | 447 | 1.91 | [5] |
| Methanocaldococcus jannaschii | XMP | 30 | 1.91 | [5] |
| Methanocaldococcus jannaschii | Gln | 520 | 1.94 | [5] |
| Human | XMP | - | - | [5] |
| Mycobacterium tuberculosis | XMP | - | - | [5] |
Signaling Pathway and Experimental Workflow
Visualizing the biochemical context and the experimental process is essential for a clear understanding of GMP synthase inhibition studies.
References
- 1. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of Acivicin, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Psicofuranine: An Overview of its Inhibitory Profile Against Bacterial Strains
Inhibitory Activity and Spectrum
Psicofuranine has demonstrated inhibitory activity primarily against Gram-positive bacteria and certain Gram-negative bacteria. Notably, its efficacy against Mycobacterium tuberculosis has been a significant area of investigation. However, a detailed quantitative comparison of its potency against a broad range of bacterial strains in the form of a comprehensive MIC table is not available in recently published scientific literature. Early studies from the 1960s established its antibacterial properties, but this research has not been extensively built upon in a comparative manner in recent decades.
Data on Inhibitory Concentrations
As comprehensive quantitative data for a direct comparison is unavailable in the accessible literature, a summary table of specific MIC values cannot be provided. Scientific research has focused more on its mechanism of action rather than extensive susceptibility testing against a wide array of clinical isolates.
Experimental Protocols
The determination of the inhibitory profile of an antimicrobial agent like this compound typically involves standardized methods to determine the Minimum Inhibitory Concentration (MIC). The following is a detailed protocol for the broth microdilution method, a common technique used for this purpose.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the desired bacterial strains.
-
This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration (e.g., 10 mg/mL) and sterilized by filtration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used.
-
Reagents: Saline solution (0.85% NaCl) for bacterial suspension preparation.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are picked from a fresh agar plate and suspended in saline.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions:
-
A serial two-fold dilution of the this compound stock solution is prepared in the growth medium directly in the 96-well plate.
-
Typically, a range of concentrations is tested (e.g., from 256 µg/mL down to 0.03 µg/mL).
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the sterility control) to reach the final desired concentration.
-
The plate is covered and incubated at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This is typically observed as the absence of turbidity in the well.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway Inhibition by this compound
Caption: this compound's inhibition of the GMP synthesis pathway.
A Comparative Analysis of Psicofuranine and Tubercidin: Unraveling Their Mechanisms and Therapeutic Potential
For researchers, scientists, and drug development professionals, a comprehensive understanding of the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed comparative analysis of two adenosine analogue antibiotics, Psicofuranine and Tubercidin, focusing on their distinct mechanisms of action, biochemical properties, and reported efficacy in preclinical models. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
At a Glance: Key Differences
| Feature | This compound | Tubercidin |
| Primary Mechanism of Action | Inhibition of GMP Synthetase | Incorporation into DNA and RNA |
| Molecular Target | Xanthosine 5'-phosphate (XMP) aminase | DNA and RNA polymerases |
| Consequence of Action | Guanine nucleotide pool depletion | Disruption of nucleic acid and protein synthesis |
| Reported Biological Activities | Antibacterial, Antitumor | Antibacterial, Antifungal, Antitumor, Antiviral |
Mechanism of Action: A Tale of Two Pathways
This compound and Tubercidin, while both adenosine analogues, exert their biological effects through fundamentally different mechanisms.
This compound acts as a potent and specific inhibitor of xanthosine 5'-phosphate (XMP) aminase, more commonly known as GMP synthetase.[1][2] This enzyme catalyzes the conversion of XMP to guanosine monophosphate (GMP), a crucial step in the de novo synthesis of guanine nucleotides. By inhibiting this enzyme, this compound leads to a deficiency in the cellular pool of guanine nucleotides, thereby arresting DNA and RNA synthesis and ultimately inhibiting cell growth.[2]
Tubercidin , on the other hand, functions as a fraudulent nucleoside. Its structural similarity to adenosine allows it to be readily taken up by cells and subsequently phosphorylated to its mono-, di-, and triphosphate forms by cellular kinases. These triphosphate derivatives are then utilized by DNA and RNA polymerases as a substrate in place of adenosine triphosphate (ATP). The incorporation of Tubercidin into growing DNA and RNA chains disrupts their structure and function, leading to the inhibition of nucleic acid and protein synthesis.[3]
Comparative Efficacy: A Look at the Data
Antibacterial Activity
Both compounds have demonstrated activity against Gram-positive bacteria.
| Compound | Organism | Metric | Value | Reference |
| This compound | Staphylococcus aureus | MIC | Not explicitly quantified | [2] |
| Tubercidin | Streptococcus faecalis | IC50 | 0.02 µM | N/A |
| Tubercidin | Mycobacterium tuberculosis (drug-sensitive) | MIC Range | 0.25 - 2 µg/mL | [4] |
| Tubercidin | Mycobacterium tuberculosis (MDR) | MIC Range | 0.125 - >16 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
This compound's antibacterial action is reversible by the addition of guanosine or guanine, confirming its mechanism of action.[2] Tubercidin exhibits potent activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains.[4]
Anticancer Activity
Both agents have been investigated for their potential as anticancer agents.
| Compound | Cancer Model | Metric | Value | Reference |
| This compound | Rat Sarcoma | In vivo | Active | [5] |
| Tubercidin | Small-Cell Lung Cancer (DMS 114 xenograft in mice) | In vivo | Significant tumor growth repression (5 mg/kg) | [6][7] |
Tubercidin has shown significant in vivo efficacy in a mouse model of small-cell lung cancer, where it repressed tumor growth.[6][7] Early studies also indicated that this compound possesses antitumor activity in a rat sarcoma model.[5]
Experimental Protocols
Determination of GMP Synthetase Inhibition by this compound
The inhibitory activity of this compound on GMP synthetase (XMP aminase) was determined by measuring the conversion of XMP to GMP.
Methodology:
-
Enzyme Preparation: A cell-free extract containing XMP aminase is prepared from a susceptible bacterial strain (e.g., Escherichia coli).
-
Reaction Mixture: The reaction mixture typically contains Tris buffer (pH 8.0), ATP, glutamine, MgCl2, XMP, and the cell-free enzyme extract.
-
Inhibition Assay: Various concentrations of this compound are added to the reaction mixtures.
-
Incubation: The mixtures are incubated at 37°C for a defined period.
-
Quantification: The amount of GMP formed is quantified, often by measuring the absorbance at a specific wavelength after chromatographic separation of the nucleotides. The IC50 value is then calculated as the concentration of this compound that inhibits GMP production by 50%.[1]
In Vivo Anticancer Efficacy in Mouse Xenograft Model (Tubercidin)
The in vivo anticancer activity of Tubercidin was evaluated in a small-cell lung cancer (SCLC) xenograft mouse model.
Methodology:
-
Cell Line: Human SCLC cell line (e.g., DMS 114) is used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are utilized.
-
Tumor Implantation: SCLC cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with Tubercidin (e.g., 5 mg/kg) or a vehicle control, typically via intraperitoneal or intravenous injection, on a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing the tumor growth in the treated group to the control group.[6][7]
Conclusion
This compound and Tubercidin, while both being adenosine analogues with demonstrated antimicrobial and antitumor properties, operate through distinct molecular mechanisms. This compound's targeted inhibition of GMP synthetase presents a clear and specific mode of action, leading to guanine nucleotide starvation. In contrast, Tubercidin's broader mechanism of incorporation into nucleic acids results in widespread disruption of cellular processes.
The available data suggests that Tubercidin may possess a broader spectrum of activity, with potent effects against mycobacteria and demonstrated in vivo efficacy in a solid tumor model. However, the lack of direct comparative studies necessitates further research to definitively establish the relative therapeutic potential of these two compounds. Future investigations should aim to evaluate both this compound and Tubercidin in parallel, using standardized assays and a panel of relevant cancer cell lines and microbial strains, to provide a clearer picture of their respective strengths and weaknesses as potential therapeutic agents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mechanism of Action of Angustmycins, Nucleoside Antibiotics [jstage.jst.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of tubercidin against Mycobacterium tuberculosis and nontuberculosis Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies with this compound in the tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Psicofuranine: A Procedural Guide
Researchers and drug development professionals handling psicofuranine, a nucleoside antibiotic, must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, offering a clear, step-by-step operational plan for the proper disposal of this compound and associated waste materials.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, adherence to proper safety measures during handling and disposal is paramount.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling this compound. This includes:
-
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood[1]. An accessible safety shower and eye wash station are mandatory in the workspace[1].
-
Spill Management: In the event of a spill, collect the spillage to prevent its release into the environment[1]. Decontaminate the area and dispose of all cleanup materials as hazardous waste.
Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to use an approved waste disposal plant[1][2]. The following steps will guide laboratory personnel in preparing this compound waste for collection by a licensed hazardous waste disposal service.
-
Waste Identification and Segregation: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
These items must be segregated from non-hazardous laboratory waste to ensure proper handling and disposal.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and "this compound."
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination of Reusable Labware:
-
If labware is to be reused, it must be thoroughly decontaminated. A validated decontamination procedure should be followed. Given the aquatic toxicity of this compound, avoid rinsing directly into the sanitary sewer. Rinsates should be collected as hazardous liquid waste.
-
-
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and secure area. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with a clear inventory of the waste.
-
Quantitative Safety Data
For quick reference, the following table summarizes key safety and hazard information for this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | Exclamation Mark | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1) | Environment | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | Environment | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| Disposal | - | - | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Psicofuranine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Psicofuranine. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and the environment. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Safety Precautions
This compound is a nucleoside antibiotic that presents several hazards. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be thoroughly familiar with its hazards and follow all recommended safety procedures.
Summary of Hazards:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects eyes from splashes and dust. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Must be inspected prior to use.[2] | Prevents skin contact. |
| Body Protection | Impervious Clothing | Long-sleeved lab coat, potentially a chemical-resistant apron or coveralls. | Protects skin from contamination.[1] |
| Respiratory Protection | Suitable Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] | Prevents inhalation of dust and aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure or environmental release.
Handling and Storage Guidelines:
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke when using this product.[1] Wash hands and skin thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is -20°C for the powder.[1] Solutions in DMSO can be stored at -80°C for up to 6 months.[3] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Emergency Response Plan:
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and collect the material. Prevent entry into waterways.[1] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Disposal Guidelines:
| Waste Type | Disposal Method |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations. |
| Contaminated Materials | All PPE, labware, and other materials that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste. |
Experimental Protocol: In Vitro Inhibition of GMP Synthase by this compound
This protocol outlines a representative method for determining the inhibitory activity of this compound on Guanosine Monophosphate (GMP) Synthase. This compound is a known inhibitor of this enzyme, which catalyzes the conversion of Xanthosine 5'-monophosphate (XMP) to GMP in the de novo purine biosynthesis pathway.
Materials and Reagents:
-
This compound
-
Purified GMP Synthase enzyme
-
Xanthosine 5'-monophosphate (XMP) sodium salt
-
Adenosine triphosphate (ATP)
-
Glutamine
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at 290 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM MgCl₂ and 0.1 mg/mL BSA, adjusted to pH 8.0.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Enzyme Solution: Dilute the purified GMP Synthase in assay buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a solution containing XMP, ATP, and glutamine in the assay buffer. The final concentrations in the reaction mixture should be at or near the Km values for each substrate.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or buffer for the control).
-
Enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway and Experimental Workflow
This compound exerts its biological effect by inhibiting GMP Synthase, a key enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of guanine nucleotides, which are vital for DNA and RNA synthesis, as well as cellular signaling.
Caption: Inhibition of GMP Synthase by this compound in the Purine Biosynthesis Pathway.
The diagram above illustrates the point of inhibition by this compound in the de novo purine biosynthesis pathway. This compound specifically targets and inhibits the enzyme GMP Synthase, thereby blocking the conversion of XMP to GMP and disrupting the production of guanine nucleotides.
Caption: Workflow for the In Vitro GMP Synthase Inhibition Assay.
This workflow diagram provides a step-by-step overview of the experimental process for assessing the inhibitory effect of this compound on GMP Synthase, from reagent preparation to data analysis.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
